Hydroxyethylflurazepam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67263-28-9 |
|---|---|
Molecular Formula |
C21H23ClFN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H23ClFN3O2/c1-2-25(11-12-27)9-10-26-19-8-7-15(22)13-17(19)21(24-14-20(26)28)16-5-3-4-6-18(16)23/h3-8,13,27H,2,9-12,14H2,1H3 |
InChI Key |
IRYBKIZHCXMFFO-UHFFFAOYSA-N |
SMILES |
CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO |
Canonical SMILES |
CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO |
Other CAS No. |
67263-28-9 |
Synonyms |
hydroxyethylflurazepam |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxyethylflurazepam: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Hydroxyethylflurazepam. It is intended for researchers, scientists, and drug development professionals working with benzodiazepines and their metabolites.
Chemical Identity and Structure
This compound, with the CAS Number 20971-53-3, is a primary active metabolite of the benzodiazepine (B76468) drug Flurazepam.[1][2] Its chemical structure is characterized by a benzodiazepine core with a hydroxyethyl (B10761427) group at the N1 position.
IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1][3]
Synonyms: N-(2-Hydroxyethyl)flurazepam, Ro 07-2750[1][3]
The definitive chemical structure of 2-Hydroxyethylflurazepam is presented in Table 1, along with its key identifiers.
| Identifier | Value | Reference |
| CAS Number | 20971-53-3 | [1][2] |
| Molecular Formula | C₁₇H₁₄ClFN₂O₂ | [1][2] |
| Molecular Weight | 332.76 g/mol | [2] |
| SMILES | OCCN1C(=O)CN=C(c2ccccc2F)c3cc(Cl)ccc13 | [2] |
| InChI Key | FOCBRQQHNOKOJQ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively reported in the literature. However, predicted values provide useful estimates for its behavior in various experimental settings. A summary of these properties is provided in Table 2.
| Property | Value (Predicted) | Source |
| Water Solubility | 0.011 g/L | ALOGPS[4] |
| logP | 2.97 | ALOGPS[4] |
| pKa (Strongest Basic) | 2.03 | ChemAxon[4] |
Note: The lack of experimentally verified data highlights an area for future research to fully characterize this important metabolite.
Pharmacology
Mechanism of Action
As a benzodiazepine derivative, this compound exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5] By binding to the benzodiazepine site on the receptor complex, it enhances the affinity of the receptor for the inhibitory neurotransmitter GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a general inhibitory effect on the central nervous system.[5]
Pharmacokinetics and Metabolism
This compound is a major and pharmacologically active metabolite of Flurazepam.[6][7][8] Following oral administration of Flurazepam, it is rapidly formed and can be detected in the bloodstream.[6][7] The metabolic conversion of Flurazepam to this compound is a key step in its biotransformation pathway. The primary enzyme systems responsible for this N-dealkylation and subsequent hydroxylation are hepatic microsomal enzymes, particularly Cytochrome P450 (CYP) isoenzymes. While specific CYP isoforms involved in this compound formation are not definitively identified in the provided search results, benzodiazepine metabolism is generally attributed to CYP3A4 and CYP2C19.
Below is a diagram illustrating the metabolic pathway from Flurazepam to its major metabolites.
Experimental Protocols
Synthesis
A generalized synthetic workflow is depicted below.
Analytical Methods
The quantification of this compound in biological matrices is crucial for pharmacokinetic and forensic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
A general protocol for the analysis of this compound in urine by GC-MS is as follows:
1. Sample Preparation:
- To 1 mL of urine, add an internal standard (e.g., a deuterated analog of a benzodiazepine).
- Perform enzymatic hydrolysis to cleave glucuronide conjugates. Add β-glucuronidase and incubate at an appropriate temperature (e.g., 37-60°C) for a specified time (e.g., 1-2 hours).
- Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
- LLE: Adjust the pH of the sample to be alkaline (pH 9-10) and extract with an organic solvent (e.g., ethyl acetate, n-butyl chloride).
- SPE: Use a C18 or mixed-mode cartridge. Condition the cartridge, load the sample, wash with appropriate solvents to remove interferences, and elute the analytes with a suitable solvent mixture.
- Evaporate the organic extract to dryness under a stream of nitrogen.
- Derivatize the residue to improve the chromatographic properties of the analyte. A common derivatizing agent for benzodiazepines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. GC-MS Analysis:
- Gas Chromatograph:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Splitless mode.
- Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 150°C, ramped to 300°C).
- Mass Spectrometer:
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, using characteristic ions of the derivatized this compound.
A general protocol for the analysis of this compound in plasma or urine by LC-MS/MS is as follows:
1. Sample Preparation:
- To a small volume of the biological sample (e.g., 100-500 µL), add an internal standard (e.g., a deuterated analog of this compound).
- For urine samples, enzymatic hydrolysis may be performed as described for GC-MS.
- Perform protein precipitation for plasma samples by adding a solvent like acetonitrile (B52724) or methanol.
- Alternatively, use SPE for sample clean-up and concentration, which is particularly useful for complex matrices.
2. LC-MS/MS Analysis:
- Liquid Chromatograph:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).
- Mass Spectrometer:
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
The following diagram outlines a general workflow for the analysis of this compound in biological samples.
Conclusion
This compound is a key active metabolite of Flurazepam, contributing to its overall pharmacological profile. While its fundamental chemical identity and mechanism of action are well-established, there is a notable lack of comprehensive, experimentally determined data for its physicochemical properties and specific binding affinities to GABA-A receptor subtypes. The analytical methods for its detection are well-developed, providing a solid foundation for further research in clinical and forensic toxicology. This guide has summarized the current knowledge and highlighted areas where further investigation is warranted to provide a more complete understanding of this important benzodiazepine metabolite.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Human Metabolome Database: Showing metabocard for N1-(2-Hydroxyethyl)flurazepam (HMDB0060853) [hmdb.ca]
- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Hydroxyethylflurazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyethylflurazepam is a principal and pharmacologically active metabolite of the benzodiazepine (B76468) hypnotic, flurazepam. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile. It covers its mechanism of action, receptor interactions, metabolic pathways, and pharmacokinetic properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience, summarizing the available data and outlining key experimental methodologies.
Introduction
Flurazepam, a long-acting benzodiazepine, is primarily used for the treatment of insomnia. Its therapeutic and residual effects are largely attributed to its active metabolites, including this compound. Understanding the specific pharmacological characteristics of this compound is crucial for a complete comprehension of flurazepam's clinical profile, including its efficacy and potential side effects. This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this key metabolite.
Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, binding to a site on the GABA-A receptor that is distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, producing sedative, anxiolytic, and anticonvulsant effects.
GABA-A Receptor Signaling Pathway
The interaction of this compound with the GABA-A receptor potentiates the natural inhibitory action of GABA. The following diagram illustrates this signaling pathway.
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. It is important to note that specific quantitative data for this metabolite is limited in the publicly available literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand | Ki (nM) | Species | Reference |
| This compound | GABA-A | [3H]Flunitrazepam | Data not available in the searched literature | Human |
Table 2: In Vitro Potency
| Compound | Assay Type | Endpoint | IC50 / EC50 (nM) | Cell Line/System | Reference |
| This compound | GABA-A Receptor Modulation | GABA Potentiation | Data not available in the searched literature | Recombinant |
Table 3: In Vivo Potency
| Compound | Animal Model | Test | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Mouse/Rat | Anticonvulsant (MES Test) | Data not available in the searched literature | i.p. / p.o. | |
| This compound | Mouse/Rat | Sedative (Rotarod) | Data not available in the searched literature | i.p. / p.o. |
Table 4: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| This compound | ||||
| Elimination Half-life (t1/2) | Rapidly eliminated | Human | Oral (from Flurazepam) | [1] |
| Time to Peak (Tmax) | Appears rapidly in plasma | Human | Oral (from Flurazepam) | [1] |
| Clearance (CL) | Data not available in the searched literature | Human | Oral (from Flurazepam) | |
| Volume of Distribution (Vd) | Data not available in the searched literature | Human | Oral (from Flurazepam) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound, based on standard practices for benzodiazepine research.
GABA-A Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.
Caption: Workflow for a GABA-A Receptor Binding Assay.
Methodology:
-
Tissue Preparation: Whole brains from adult male Wistar rats are rapidly removed and the cerebral cortices are dissected on ice. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet is resuspended in fresh buffer and the centrifugation step is repeated. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.4), approximately 100-200 µg of membrane protein, a fixed concentration of [3H]flunitrazepam (e.g., 1 nM), and varying concentrations of this compound or a reference compound (e.g., diazepam). Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam).
-
Incubation: The mixture is incubated at 4°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold Tris-HCl buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to investigate the metabolic fate of this compound.
Caption: Workflow for an In Vitro Metabolism Study.
Methodology:
-
Incubation Mixture: Incubations are performed in a total volume of 200 µL containing human liver microsomes (0.5 mg/mL), this compound (e.g., 1 µM), and 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated for 5 minutes at 37°C in a shaking water bath.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Incubation: The reaction mixture is incubated for a specified time period (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.
-
Reaction Termination: The reaction is terminated by the addition of 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.
-
Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify and quantify any metabolites formed.
Metabolism and Pharmacokinetics
This compound is a major metabolite of flurazepam, formed through N-dealkylation and subsequent hydroxylation. It is detectable in the blood shortly after oral administration of flurazepam.[2] Studies in humans have shown that this compound appears rapidly in the plasma and is also eliminated relatively quickly.[1] A significant portion of this compound is conjugated with glucuronic acid before being excreted in the urine.[2]
Conclusion
This compound is a pharmacologically active metabolite of flurazepam that contributes to its overall clinical effect. It acts as a positive allosteric modulator of the GABA-A receptor, consistent with the actions of other benzodiazepines. While its qualitative pharmacological and pharmacokinetic properties are generally understood, there is a notable lack of specific quantitative data in the publicly available literature regarding its receptor binding affinity, in vitro and in vivo potency, and detailed pharmacokinetic parameters. Further research is warranted to fully characterize the pharmacological profile of this compound to better understand its contribution to the therapeutic and adverse effects of flurazepam.
References
Hydroxyethylflurazepam: An In-depth Technical Guide on the Primary Metabolite of Flurazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurazepam, a long-acting benzodiazepine, has been utilized for its hypnotic properties in the management of insomnia. Its therapeutic and residual effects are significantly influenced by its complex metabolic profile. Upon administration, flurazepam is rapidly and extensively metabolized into several active compounds, with N-1-hydroxyethylflurazepam being a prominent and pharmacologically significant primary metabolite.[1] This technical guide provides a comprehensive overview of hydroxyethylflurazepam, focusing on its pharmacokinetic and pharmacodynamic properties, analytical detection methodologies, and its role in the overall pharmacological profile of flurazepam.
Metabolism of Flurazepam
Flurazepam undergoes extensive first-pass metabolism in the liver, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. The initial metabolic steps involve the N-dealkylation and hydroxylation of the ethylamino side chain. The formation of this compound is a key primary metabolic route. This metabolite is subsequently conjugated with glucuronic acid to facilitate its excretion in the urine.[2] Another major active metabolite is N-desalkylflurazepam, which is formed more slowly but has a significantly longer half-life.[3]
The metabolic cascade of flurazepam is crucial for understanding its clinical effects. While flurazepam itself has a short half-life, the persistence of its active metabolites, including this compound and the long-acting N-desalkylflurazepam, contributes to its sustained therapeutic action and potential for next-day sedation.[1]
Quantitative Data
The pharmacokinetic profiles of flurazepam and its primary active metabolite, this compound, have been characterized in human studies. The following tables summarize key quantitative parameters.
Table 1: Pharmacokinetic Parameters of Flurazepam and this compound after a Single Oral 30 mg Dose of Flurazepam Hydrochloride
| Analyte | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) |
| Flurazepam | 0.5 - 4.0 | 0.5 - 1.0 | ~2.3 |
| N-1-Hydroxyethylflurazepam | Not explicitly stated, but appears rapidly | Appears rapidly | Rapidly eliminated, undetectable after 8-12 hours[3] |
| N-Desalkylflurazepam | Higher than parent drug | Slower onset | 47 - 100[2] |
Note: Data compiled from multiple sources. Cmax and Tmax for this compound are described as appearing rapidly and being eliminated quickly, with precise mean values not consistently reported across studies.[2][3]
Table 2: Comparative GABA-A Receptor Binding Affinity
| Compound | Binding Affinity (Ki or IC50 in nM) |
| Flurazepam | Predicted to have the weakest binding affinity among a selection of benzodiazepines in an in silico study.[4] |
| N-1-Hydroxyethylflurazepam | Direct experimental Ki or IC50 values are not readily available in the cited literature. However, it is recognized as a pharmacologically active metabolite.[1] |
Note: A direct experimental comparison of the GABA-A receptor binding affinities of flurazepam and this compound is not available in the reviewed literature. In silico models provide some indication of flurazepam's relative affinity.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Precondition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a sequence of solvents to remove interfering substances (e.g., water, acidic methanol).
-
Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For example, for this compound (precursor ion m/z 404.1), a characteristic product ion would be monitored.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
In Vitro Metabolism of Flurazepam using Human Liver Microsomes
This protocol describes a typical procedure to study the metabolism of flurazepam in vitro.
a. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Flurazepam (at various concentrations).
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
b. Sample Analysis
-
Centrifuge the terminated incubation samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of flurazepam and the formation of this compound using a validated analytical method, such as LC-MS/MS as described above.
-
Calculate the rate of metabolism and the formation of the metabolite.
Visualizations
Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway Modulation by Flurazepam and its Active Metabolites.
Experimental Workflow
References
- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 2. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Flurazepam to Hydroxyethylflurazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of flurazepam, with a specific focus on its conversion to the active metabolite, N-1-hydroxyethylflurazepam. This document outlines the key metabolic pathways, the enzymes involved, detailed experimental protocols for studying this biotransformation, and relevant analytical techniques.
Introduction
Flurazepam, a long-acting benzodiazepine, is primarily used for the short-term treatment of insomnia. Its pharmacological effects are mediated not only by the parent drug but also by its active metabolites. A crucial step in its metabolism is the N-dealkylation and hydroxylation of the ethylamino side chain, leading to the formation of N-1-hydroxyethylflurazepam. Understanding the in vitro kinetics and mechanisms of this metabolic pathway is essential for predicting in vivo drug performance, potential drug-drug interactions, and inter-individual variability in patient response.
Metabolic Pathway and Involved Enzymes
The biotransformation of flurazepam to N-1-hydroxyethylflurazepam is a Phase I metabolic reaction predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.
-
Primary Metabolic Route: The formation of N-1-hydroxyethylflurazepam occurs through the hydroxylation of the N-1-ethyl side chain of flurazepam.
-
Key Enzymes: In vitro studies have identified CYP3A4 as the principal enzyme responsible for the metabolism of flurazepam. CYP2C19 also contributes to its metabolism, although to a lesser extent.[1] The involvement of these polymorphic enzymes suggests potential variability in flurazepam metabolism among different individuals.
Quantitative Kinetic Data
| Enzyme | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) |
| CYP2C19 | Desmethylflunitrazepam | 11.1 | Not Reported |
| CYP3A4 | Desmethylflunitrazepam | 108 | Not Reported |
| CYP2C19 | 3-Hydroxyflunitrazepam | 642 | Not Reported |
| CYP3A4 | 3-Hydroxyflunitrazepam | 34.0 | Not Reported |
| Table 1: Michaelis-Menten constants for flunitrazepam metabolism by recombinant human CYP2C19 and CYP3A4.[2] |
Experimental Protocols for In Vitro Metabolism Studies
This section provides a detailed methodology for assessing the in vitro metabolism of flurazepam to N-1-hydroxyethylflurazepam using human liver microsomes.
Materials and Reagents
-
Test Compound: Flurazepam
-
Metabolite Standard: N-1-hydroxyethylflurazepam
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile (B52724) or methanol (B129727), potentially containing an internal standard.
-
Internal Standard (for analytical quantification): A structurally similar compound not present in the incubation mixture (e.g., another benzodiazepine).
Incubation Procedure
The following workflow outlines a typical in vitro metabolism experiment.
Detailed Steps:
-
Preparation of Incubation Mixtures:
-
On ice, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of flurazepam in a suitable solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired final concentrations (a range of concentrations, e.g., 1-100 µM, is recommended for kinetic studies). The final concentration of the organic solvent in the incubation should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Incubation:
-
Pre-warm the incubation mixtures (microsomes and buffer) in a shaking water bath at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the flurazepam solution to the pre-warmed microsome mixture.
-
Start the enzymatic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).
-
Incubate at 37°C with constant shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol (typically 2-3 volumes of the incubation mixture). The quenching solution may contain a suitable internal standard for analytical quantification.
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analytical Methods
The quantification of flurazepam and its metabolite, N-1-hydroxyethylflurazepam, is crucial for determining the rate of metabolism. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.
Example HPLC-UV Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 230 - 280 nm |
| Injection Volume | 10 - 50 µL |
| Table 2: Example parameters for an HPLC-UV method for the analysis of flurazepam and its metabolites. Specific conditions may require optimization. |
Data Analysis
The data obtained from the analytical method is used to determine the rate of disappearance of the parent drug (flurazepam) and the rate of formation of the metabolite (N-1-hydroxyethylflurazepam). For kinetic analysis, the initial linear rate of metabolite formation at different substrate concentrations is plotted, and Michaelis-Menten parameters (Km and Vmax) can be calculated using non-linear regression analysis.
Conclusion
This technical guide provides a comprehensive framework for researchers and scientists to design and conduct in vitro metabolism studies of flurazepam, with a specific focus on the formation of N-1-hydroxyethylflurazepam. The provided protocols and diagrams serve as a foundation for robust and reproducible experimental design. While specific kinetic parameters for this metabolic step remain to be fully elucidated in the literature, the methodologies outlined here will enable researchers to contribute to a deeper understanding of flurazepam's metabolic profile.
References
An In-depth Technical Guide to Hydroxyethylflurazepam (CAS Number: 20971-53-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxyethylflurazepam, a significant metabolite of the benzodiazepine (B76468) flurazepam. The information presented herein is intended to support research, development, and analytical activities related to this compound.
Introduction
This compound is an active metabolite of flurazepam, a benzodiazepine derivative used for its sedative and hypnotic properties in the treatment of insomnia.[1][2] As a metabolite, it contributes to the overall pharmacological profile and long-lasting effects of the parent drug.[1] Understanding the chemical, pharmacological, and analytical characteristics of this compound is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis.[3]
Chemical and Physical Properties
This compound is classified as a 1,4-benzodiazepinone.[4][5] It is an organochlorine and organofluorine compound, reflecting its origin from flurazepam.[4] The following tables summarize its key chemical and physical properties.
Table 1: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| CAS Number | 20971-53-3 | [3] |
| IUPAC Name | 7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | [4] |
| Molecular Formula | C21H23ClFN3O2 | [4] |
| Molecular Weight | 403.9 g/mol | [4] |
| Canonical SMILES | CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO | [4] |
| InChI Key | IRYBKIZHCXMFFO-UHFFFAOYSA-N | [4] |
Table 2: Computed Physical Properties
| Property | Value | Source |
| XLogP3 | 3.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 7 | [6] |
| Exact Mass | 403.1462828 Da | [4] |
| Monoisotopic Mass | 403.1462828 Da | [4] |
| Topological Polar Surface Area | 56.1 Ų | [4] |
| Heavy Atom Count | 28 | [6] |
Pharmacology and Mechanism of Action
As a benzodiazepine, the pharmacological activity of this compound is intrinsically linked to the enhancement of neurotransmission involving gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1]
The parent compound, flurazepam, and its active metabolites bind to an allosteric site on the GABA-A receptor.[7][8] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1][7][8] This increased inhibition results in the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties associated with this class of drugs.[1] this compound contributes to the prolonged sedative effects observed after the administration of flurazepam.[1]
Metabolism and Pharmacokinetics
Flurazepam is extensively metabolized in the liver, with this compound being one of its major active metabolites.[1][8] The metabolic pathway primarily involves modifications of the side chain of the flurazepam molecule.
After a 30-mg oral dose of flurazepam hydrochloride in human volunteers, this compound was detected in plasma, with concentrations persisting for up to 8 hours.[9] Another significant and long-lasting active metabolite is N-desalkylflurazepam, which has a mean half-life of approximately 71.4 hours.[9]
The metabolic fate of flurazepam is an important consideration in clinical settings, as the accumulation of active metabolites can lead to prolonged effects and potential side effects such as daytime sedation.[2]
Caption: Metabolic pathway of Flurazepam to its active metabolites.
Experimental Protocols
This section outlines a general protocol for the determination of this compound in plasma, based on common practices in forensic and clinical toxicology.[10][11][12]
Objective: To quantify the concentration of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound certified reference material
-
Deuterated internal standard (e.g., 2-Hydroxyethylflurazepam-d4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation & SPE):
-
To 500 µL of plasma, add the internal standard solution.
-
Add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Raptor Biphenyl) is commonly used.[13]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the reference material.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Generalized workflow for the analysis of this compound.
Analytical Data
The primary methods for the identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14][15] LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically does not require derivatization of the analyte.[11][12][16]
Table 3: Analytical Method Parameters
| Parameter | Method | Details | Source |
| Instrumentation | GC-MS | Capillary gas chromatography with an electron-capture detector (ECD) or mass spectrometer. Derivatization may be required. | [14][15] |
| LC-MS/MS | Reversed-phase liquid chromatography coupled with a tandem mass spectrometer, often using ESI in positive mode. | [10][11][16] | |
| Sample Types | Blood, Plasma, Urine, Oral Fluid | This compound is detectable in various biological fluids. | [14][15][16][17] |
| Lower Limit of Quantification (LLOQ) | GC-MS | 1 ng/mL in serum. | [15] |
| Extraction | Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) | These techniques are used to isolate the analyte from the biological matrix. | [12][16] |
Conclusion
This compound is a pharmacologically active metabolite of flurazepam with significant implications for the parent drug's therapeutic and side-effect profile. Its long half-life contributes to the extended duration of action and potential for next-day sedation. The analytical methods outlined in this guide, particularly LC-MS/MS, provide sensitive and specific means for its quantification in biological samples, which is essential for pharmacokinetic research, clinical monitoring, and forensic investigations. Further research into the specific receptor binding affinities and pharmacological effects of this compound will continue to enhance our understanding of benzodiazepine metabolism and action.
References
- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 2. Flurazepam - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxyethylflurazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. This compound | C21H23ClFN3O2 | CID 128762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0253267) [hmdb.ca]
- 6. Flurazepam-N-1-hydroxyethyl | C17H14ClFN2O2 | CID 625667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flurazepam Monohydrochloride | C21H24Cl2FN3O | CID 37368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kurabiotech.com [kurabiotech.com]
- 11. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. ez.restek.com [ez.restek.com]
- 14. The gas chromatography mass spectrometry of the major metabolites of flurazepam. | Semantic Scholar [semanticscholar.org]
- 15. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyethylflurazepam molecular formula and molecular weight
An In-Depth Technical Guide to Hydroxyethylflurazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a principal and pharmacologically active metabolite of the benzodiazepine (B76468) drug, flurazepam. Flurazepam is primarily prescribed for the short-term management of insomnia. Following administration, flurazepam undergoes extensive first-pass metabolism in the liver, leading to the formation of two major active metabolites: N-1-desalkylflurazepam and N-1-hydroxyethylflurazepam, commonly referred to as 2-Hydroxyethylflurazepam.[1] This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and pharmacological properties of 2-Hydroxyethylflurazepam.
Molecular and Physicochemical Data
The accurate identification and characterization of metabolites are crucial in drug development and clinical toxicology. 2-Hydroxyethylflurazepam is the scientifically recognized major active metabolite of flurazepam.
| Identifier | Value | Source |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Cayman Chemical |
| Synonyms | N-1-Hydroxyethylflurazepam, Ro 07-2750 | Restek, Cayman Chemical |
| CAS Number | 20971-53-3 | Cayman Chemical |
| Molecular Formula | C₁₇H₁₄ClFN₂O₂ | Cayman Chemical |
| Molecular Weight | 332.8 g/mol | Cayman Chemical |
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-Hydroxyethylflurazepam is essential for interpreting its contribution to the overall therapeutic and side-effect profile of flurazepam.
| Parameter | Value | Source |
| Half-Life (Elimination) | 2-4 hours | PubChem |
| Time to Peak Plasma Concentration | ~1 hour | Medicine.com |
| Metabolism | Hepatic | Medicine.com |
| Excretion | Primarily Urine (as a conjugate) | Medicine.com, PubMed |
Mechanism of Action and Signaling Pathway
Like its parent compound and other benzodiazepines, 2-Hydroxyethylflurazepam exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
2-Hydroxyethylflurazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[2] This binding event does not open the receptor's chloride channel directly but instead enhances the affinity of the receptor for GABA.[3] The increased binding of GABA leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, hypnotic, and anxiolytic effects of benzodiazepines.[4]
Figure 1. Signaling pathway of 2-Hydroxyethylflurazepam at the GABA-A receptor.
Experimental Protocols
Accurate detection and quantification of 2-Hydroxyethylflurazepam are critical in clinical and forensic toxicology. Below are summaries of established analytical methods.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the confirmation of benzodiazepine metabolites in urine. A typical workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by extraction and derivatization.
Figure 2. General workflow for the GC-MS analysis of 2-Hydroxyethylflurazepam in urine.
Protocol Summary:
-
Hydrolysis: Urine samples are treated with β-glucuronidase to release the free form of 2-Hydroxyethylflurazepam from its glucuronidated conjugate.[5]
-
Extraction: The free metabolite is recovered from the urine matrix using liquid-liquid extraction.[5]
-
Derivatization: The extracted residue undergoes a two-step derivatization process. This may involve propylation of the secondary amine in the lactam ring, followed by propionylation of the hydroxyl group to improve chromatographic performance and mass spectral characteristics.[5]
-
GC-MS Analysis: The derivatized sample is injected onto a capillary column (e.g., methyl silicone) for separation and subsequently identified and quantified by a mass spectrometer in full-scan mode.[5][6] Deuterated internal standards are used for accurate quantification.[5]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites, often with simpler sample preparation compared to GC-MS.
Protocol Summary:
-
Sample Preparation: A small volume of urine (e.g., 100 µL) is mixed with an enzyme hydrolysis solution and internal standards.
-
Solid-Phase Extraction (SPE): The sample is cleaned up using a mixed-mode cation exchange (MCX) SPE cartridge. This involves loading the sample, washing away interferences, and eluting the analytes with a solvent mixture containing a strong base (e.g., ammonia (B1221849) solution).
-
LC-MS/MS Analysis: The cleaned extract is diluted and injected into a UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). Separation is typically achieved on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
This method allows for the simultaneous analysis of a comprehensive panel of benzodiazepines and their metabolites.
Conclusion
2-Hydroxyethylflurazepam is a key active metabolite of flurazepam, contributing significantly to its pharmacological profile. For researchers and professionals in drug development and toxicology, a thorough understanding of its chemical properties, pharmacokinetic profile, and mechanism of action is indispensable. The analytical methods detailed in this guide provide robust and sensitive approaches for its quantification in biological matrices, supporting both clinical and forensic investigations.
References
- 1. ez.restek.com [ez.restek.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 4. medicine.com [medicine.com]
- 5. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Flurazepam and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurazepam, a long-acting benzodiazepine (B76468), exerts its therapeutic effects as a hypnotic agent through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Upon administration, flurazepam is rapidly metabolized into two primary active metabolites: N-desalkylflurazepam and hydroxyethylflurazepam. These metabolites, particularly the long-lasting N-desalkylflurazepam, are major contributors to the sustained clinical effects of the drug. This technical guide provides an in-depth exploration of the mechanism of action of flurazepam and its principal metabolites, detailing their interaction with the GABA-A receptor, metabolic pathways, and pharmacokinetic profiles. The guide includes a compilation of available quantitative data, detailed experimental protocols for the assessment of benzodiazepine activity, and visualizations of key biological and experimental pathways to support further research and development in this area.
Introduction
Flurazepam is a benzodiazepine derivative primarily indicated for the short-term treatment of insomnia.[1] Its pharmacological effects, which include sedation, anxiolysis, muscle relaxation, and anticonvulsant properties, are mediated through its interaction with the central nervous system. The therapeutic activity of flurazepam is complex, involving the parent drug and its active metabolites which possess distinct pharmacokinetic properties. A comprehensive understanding of the mechanism of action of flurazepam and its metabolites is crucial for optimizing its therapeutic use and for the development of novel hypnotic agents with improved safety and efficacy profiles.
Mechanism of Action at the GABA-A Receptor
Flurazepam and its active metabolites do not act as direct agonists at the GABA-A receptor. Instead, they are positive allosteric modulators that bind to a specific site on the receptor, known as the benzodiazepine binding site.[1] This binding event enhances the effect of the endogenous inhibitory neurotransmitter, GABA.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl-) channel.[2] The binding of GABA to its recognition sites on the receptor triggers the opening of this channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Flurazepam and its metabolites, by binding to the benzodiazepine site, increase the frequency of the chloride channel opening in the presence of GABA.[1] This potentiation of GABAergic inhibition is the fundamental mechanism underlying the sedative and hypnotic effects of flurazepam.
GABA-A Receptor Signaling Pathway
The binding of flurazepam and its metabolites to the benzodiazepine site on the GABA-A receptor enhances the inhibitory effects of GABA. This allosteric modulation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Metabolism of Flurazepam
Flurazepam undergoes extensive first-pass metabolism in the liver, primarily through N-dealkylation and hydroxylation reactions.[3] The parent compound has a short half-life and is rapidly converted to its active metabolites.
Metabolic Pathway
The metabolic conversion of flurazepam is a multi-step process involving key enzymatic reactions, primarily mediated by cytochrome P450 enzymes.[4]
Quantitative Data
Precise binding affinities (Ki or IC50 values) of flurazepam and its metabolites for specific GABA-A receptor subtypes are not extensively reported in publicly available literature. However, the following tables summarize the pharmacokinetic parameters and provide a template for comparative binding affinity data.
Pharmacokinetic Parameters
| Compound | Time to Peak (Tmax) | Half-life (t1/2) | Protein Binding |
| Flurazepam | 30-60 minutes | 2-3 hours | ~97% |
| N-Desalkylflurazepam | ~10.6 hours | 47-100 hours | ~98% |
| This compound | ~1 hour | 2-4 hours | Not specified |
Data compiled from various pharmacokinetic studies.
Comparative GABA-A Receptor Binding Affinities (Template)
While specific data for flurazepam and its metabolites are limited, this table provides a template for how such data would be presented for comparative analysis with other well-characterized benzodiazepines.
| Compound | Receptor Subtype | Ki (nM) |
| Flurazepam | α1β2γ2 | Data not available |
| α2β2γ2 | Data not available | |
| α3β2γ2 | Data not available | |
| α5β2γ2 | Data not available | |
| N-Desalkylflurazepam | α1β2γ2 | Data not available |
| α2β2γ2 | Data not available | |
| α3β2γ2 | Data not available | |
| α5β2γ2 | Data not available | |
| This compound | α1β2γ2 | Data not available |
| α2β2γ2 | Data not available | |
| α3β2γ2 | Data not available | |
| α5β2γ2 | Data not available | |
| Diazepam (for comparison) | α1β2γ2 | 1.5 - 5 |
| α2β2γ2 | 2 - 8 | |
| α3β2γ2 | 3 - 10 | |
| α5β2γ2 | 4 - 15 |
Note: The lack of specific binding affinity data for flurazepam and its metabolites highlights a key area for future research.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of benzodiazepines like flurazepam.
Radioligand Binding Assay for GABA-A Receptors
This protocol outlines a competitive binding assay to determine the affinity of flurazepam and its metabolites for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds (flurazepam, N-desalkylflurazepam, this compound) for the benzodiazepine binding site on GABA-A receptors.
Materials:
-
Rat whole brain tissue (excluding cerebellum)
-
[3H]-Flunitrazepam (radioligand)
-
Unlabeled diazepam (for non-specific binding determination)
-
Test compounds (flurazepam and metabolites)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, centrifuge, cell harvester, scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5] d. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and competitive binding. b. Total Binding: Add assay buffer, [3H]-Flunitrazepam (final concentration ~1-2 nM), and membrane preparation (100-200 µg protein). c. Non-specific Binding: Add assay buffer, [3H]-Flunitrazepam, a high concentration of unlabeled diazepam (e.g., 10 µM), and membrane preparation.[5] d. Competitive Binding: Add assay buffer, [3H]-Flunitrazepam, varying concentrations of the test compound, and membrane preparation. e. Incubate all tubes at 25°C for 60 minutes.
-
Filtration and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of GABA-A Receptor Currents
This protocol describes the use of two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes to measure the potentiation of GABA-induced currents by flurazepam and its metabolites.
Objective: To quantify the potentiation of GABA-activated chloride currents by flurazepam and its metabolites at recombinant GABA-A receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA solutions of varying concentrations
-
Flurazepam and metabolite solutions
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
Procedure:
-
Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. c. Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution. b. Impale the oocyte with two microelectrodes (voltage and current). c. Clamp the membrane potential at a holding potential of -70 mV. d. Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current. e. Co-apply the same concentration of GABA with varying concentrations of flurazepam or its metabolites. f. Record the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Data Analysis: a. Measure the peak current amplitude for each condition. b. Calculate the percentage potentiation of the GABA-induced current by the test compound. c. Plot the percentage potentiation against the log concentration of the test compound to generate a dose-response curve and determine the EC50 for potentiation.
Conclusion
Flurazepam and its active metabolites, N-desalkylflurazepam and this compound, are positive allosteric modulators of the GABA-A receptor. Their therapeutic efficacy as hypnotic agents stems from the enhancement of GABAergic inhibition in the central nervous system. The long half-life of N-desalkylflurazepam is a key determinant of the prolonged duration of action of flurazepam. While the qualitative mechanism of action is well-established, a significant gap exists in the literature regarding the specific quantitative binding affinities and functional potencies of flurazepam and its metabolites at different GABA-A receptor subtypes. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate further research to address these knowledge gaps and to aid in the development of next-generation therapeutics targeting the GABA-A receptor.
References
- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human Metabolome Database: Showing metabocard for Flurazepam (HMDB0014828) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
The Role of Hydroxyethylflurazepam in Sedative and Hypnotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyethylflurazepam is a principal and pharmacologically active metabolite of the benzodiazepine (B76468) hypnotic, flurazepam.[1] This technical guide provides a comprehensive overview of the role of this compound in mediating the sedative and hypnotic effects of its parent compound. While direct and extensive quantitative data on this compound remain limited in publicly available literature, this document synthesizes existing knowledge on its pharmacokinetics, mechanism of action, and relevant experimental methodologies. This guide also highlights the general principles of benzodiazepine pharmacology to contextualize the activity of this compound and provides detailed experimental protocols for the evaluation of sedative-hypnotic agents.
Introduction
Flurazepam, marketed under trade names such as Dalmane and Dalmadorm, is a benzodiazepine derivative utilized for the management of insomnia.[1][2] Its therapeutic effects are not solely attributable to the parent drug but also to its active metabolites. Among these, N-1-hydroxyethylflurazepam plays a significant role, particularly in the initial phase of sedation due to its rapid formation and central nervous system (CNS) penetration.[3][4] Understanding the specific contributions of this compound to the overall sedative and hypnotic profile of flurazepam is crucial for the development of novel hypnotics with optimized efficacy and safety profiles.
Pharmacokinetics of this compound
Following oral administration, flurazepam undergoes extensive first-pass metabolism in the liver, leading to the rapid formation of its major metabolites, N-1-desalkylflurazepam and N-1-hydroxyethylflurazepam.[1]
Table 1: Pharmacokinetic Parameters of Flurazepam and its Major Metabolites
| Parameter | Flurazepam | N-1-Hydroxyethylflurazepam | N-Desalkylflurazepam |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | ~1 hour | 7.6 - 13.6 hours |
| Elimination Half-life (t½) | 2.3 hours | 2-4 hours[1][5] | 47-100 hours[1] |
| Metabolism | Hepatic (CYP3A4)[6] | Conjugation[1] | Hepatic |
| Excretion | Urine (primarily as metabolites)[1] | Urine (as conjugates)[1] | Urine (<1%)[1] |
| Protein Binding | ~97% | 35.2% (in humans)[4] | ~98% |
Note: The data presented is a compilation from various sources and may exhibit some variability.
This compound is characterized by its rapid appearance in the plasma, with peak concentrations observed approximately one hour after flurazepam administration.[4] However, it is also rapidly eliminated, with a half-life of 2-4 hours.[1][5] This pharmacokinetic profile suggests that this compound contributes significantly to the initial onset of sedative and hypnotic effects following flurazepam intake. In contrast, the other major metabolite, N-desalkylflurazepam, has a much longer half-life and is more likely to contribute to the sustained effects and potential next-day sedation.[3]
Mechanism of Action
Like all benzodiazepines, this compound exerts its sedative and hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[7][8]
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[9][10] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[10] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and resulting in the characteristic CNS depressant effects of benzodiazepines, including sedation, hypnosis, anxiolysis, and muscle relaxation.[8]
Signaling Pathway
The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition.
Quantitative Data on Sedative and Hypnotic Effects
Experimental Protocols
The evaluation of the sedative and hypnotic properties of compounds like this compound involves a combination of in vitro and in vivo experimental protocols.
In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents are homogenized and centrifuged to isolate the synaptosomal membrane fraction, which is rich in GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
In Vivo: Thiopental-Induced Sleeping Time Test in Mice
This protocol assesses the hypnotic potentiation effect of a test compound.
Methodology:
-
Animal Groups: Mice are divided into control (vehicle), positive control (e.g., diazepam), and test groups (different doses of this compound).
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Thiopental (B1682321) Injection: After a specified pretreatment time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of thiopental sodium is administered i.p. to all animals.
-
Observation: The time from thiopental injection to the loss of the righting reflex (onset of sleep) and the time from the loss to the recovery of the righting reflex (duration of sleep) are recorded.
-
Data Analysis: A significant increase in the duration of sleep in the test groups compared to the control group indicates a hypnotic effect.
In Vivo: Rotarod Test for Sedative/Motor-Impairing Effects
This protocol evaluates the effect of a test compound on motor coordination and sedation.
References
- 1. Flurazepam Monograph for Professionals - Drugs.com [drugs.com]
- 2. Sedative-hypnotic properties of a new benzodiazepine in comparison with flurazepam. Pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships of brain and plasma levels of quazepam, flurazepam, and their metabolites with pharmacological activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flurazepam dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
A Deep Dive into the Metabolism of 1,4-Benzodiazepines: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the basic scientific research on 1,4-benzodiazepine (B1214927) metabolites, tailored for researchers, scientists, and drug development professionals. The guide details the metabolic pathways, analytical methodologies for detection, and key experimental protocols, with a focus on quantitative data and visual representations of complex biological and experimental processes.
Metabolic Pathways of 1,4-Benzodiazepines
The biotransformation of 1,4-benzodiazepines primarily occurs in the liver and involves two main phases of metabolism: Phase I (oxidation) and Phase II (conjugation). These metabolic processes determine the duration of action and the pharmacological activity of the parent drug and its metabolites.
Phase I Metabolism: This phase involves oxidation reactions, primarily hydroxylation and N-dealkylation, which are catalyzed by the cytochrome P450 (CYP) enzyme system.[1] CYP3A4 and CYP2C19 are the major isoforms involved in the metabolism of many benzodiazepines.[2][3] Phase I metabolism often results in the formation of active metabolites, which can prolong the drug's effects. For example, diazepam is metabolized to the active metabolites nordiazepam, temazepam, and oxazepam.[4][5]
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, most commonly glucuronic acid (glucuronidation).[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), renders the metabolites more water-soluble, facilitating their renal excretion.[2] Benzodiazepines like lorazepam and oxazepam are primarily metabolized through glucuronidation.[1][6]
Below are diagrams illustrating the metabolic pathways of several common 1,4-benzodiazepines.
Pharmacokinetic Properties of 1,4-Benzodiazepines and their Metabolites
The pharmacokinetic properties of benzodiazepines and their active metabolites are crucial for understanding their clinical effects, including onset and duration of action. These properties can vary significantly among different compounds.[7][8]
| Benzodiazepine (B76468) | Time to Peak Plasma Level (h) | Relative Lipid Solubility | Onset of Action (min) | Elimination Half-Life (h) | Active Metabolites | Primary Metabolic Pathway |
| Alprazolam | 1–2 | Moderate | 15–30 | 6–12 | Yes | CYP3A4 |
| Chlordiazepoxide | 0.5–4 | Moderate | 15–30 | 5–10 (parent), 36–200 (metabolite) | Yes | CYP3A4 |
| Clonazepam | 1–2 | Low | 15–30 | 18–50 | No | CYP3A4 |
| Clorazepate | 0.5–2 | High | 15 | 36-100 (metabolite) | Yes | CYP2C19, CYP3A4 |
| Diazepam | 1–1.5 | High | <15 | 20–50 (parent), 36–200 (metabolite) | Yes | CYP2C19, CYP3A4 |
| Lorazepam | 2 | Low | 15–30 | 10–20 | No | Glucuronidation |
| Oxazepam | 2–4 | Low | 30–60 | 5–15 | No | Glucuronidation |
| Temazepam | 2.5 | Moderate | 30–60 | 8–20 | No | Glucuronidation |
Signaling Pathway: GABA-A Receptor Modulation
The primary mechanism of action for all 1,4-benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[11][12] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire and thus producing a calming or sedative effect.[11]
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[12] This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[9][12] For benzodiazepine sensitivity, the GABA-A receptor must contain α and γ subunits.[12]
Experimental Protocols for Metabolite Analysis
The accurate detection and quantification of 1,4-benzodiazepine metabolites in biological matrices are critical for clinical and forensic toxicology. This section details common experimental protocols for sample preparation and analysis.
Sample Preparation
Effective sample preparation is essential to remove interfering substances and concentrate the analytes of interest.
Solid-phase extraction is a widely used technique for the cleanup and concentration of benzodiazepines from urine.[13][14][15][16]
Protocol:
-
Enzymatic Hydrolysis (for glucuronide metabolites):
-
To 1-5 mL of urine, add 1-2 mL of 0.1 M acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (e.g., 5,000 units/mL).[15]
-
Add an appropriate internal standard.
-
Vortex and incubate at 65°C for 1-2 hours.[15]
-
Allow the sample to cool.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[13][14]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 20% acetonitrile (B52724) in water.[13]
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes.[13]
-
-
Elution:
-
Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% ammonium (B1175870) hydroxide.[14]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[14]
-
Supported liquid extraction is an alternative to traditional liquid-liquid extraction that avoids the formation of emulsions and offers high analyte recoveries.[17][18]
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard and 1 mL of 1% aqueous ammonium hydroxide.[17]
-
Vortex to mix.
-
-
Sample Loading:
-
Analyte Extraction:
-
Apply 2.5 mL of dichloromethane (B109758) (DCM) and allow it to flow under gravity for 5 minutes, collecting the eluate.[17]
-
Repeat the elution with a second 2.5 mL aliquot of DCM.[17]
-
-
Post-elution and Reconstitution:
-
Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., ethyl acetate for GC-MS or mobile phase for LC-MS/MS).[17]
-
Analytical Instrumentation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of benzodiazepine metabolites due to its high sensitivity and selectivity.[19][20][21][22][23][24]
The following table provides typical LC-MS/MS parameters for the analysis of 1,4-benzodiazepine metabolites.
| Parameter | Typical Setting |
| LC Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[21] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ of the parent drug or metabolite |
| Product Ions | Specific fragment ions for each analyte |
| Collision Energy | Optimized for each precursor-product ion transition |
Quantitative Analysis Performance:
The performance of analytical methods is assessed by parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery.
| Analytical Method | Matrix | LOD Range | LOQ Range | Recovery Range |
| LC-MS/MS[20] | Whole Blood | 0.1 - 12.6 ng/mL | - | 60 - 91% |
| LC-MS/MS[21] | Urine | - | 0.5 ng/mL | Average 91% |
| SPE-LC/MS[13] | Urine | - | 1 - 500 ng/mL | >90% |
This guide provides a foundational understanding of the metabolism of 1,4-benzodiazepines and the analytical techniques used for their study. Researchers are encouraged to adapt and validate these methods for their specific applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. mrocc.org [mrocc.org]
- 6. Lorazepam - Wikipedia [en.wikipedia.org]
- 7. downloads.asam.org [downloads.asam.org]
- 8. medscape.com [medscape.com]
- 9. benzoinfo.com [benzoinfo.com]
- 10. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. unitedchem.com [unitedchem.com]
- 16. files.plytix.com [files.plytix.com]
- 17. biotage.com [biotage.com]
- 18. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
- 21. waters.com [waters.com]
- 22. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Hydroxyethylflurazepam in Plasma and Serum using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyethylflurazepam is a major active metabolite of the benzodiazepine (B76468) drug flurazepam, a hypnotic agent used for the treatment of insomnia.[1] Monitoring its concentration in plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides a detailed protocol for the quantitative analysis of this compound in plasma and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2]
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of this compound and other benzodiazepines in plasma or serum by LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.[3][4][5][6]
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [3][7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |
| Accuracy (% Bias) | Within ±15% | [3][5] |
| Precision (% RSD) | < 15% | [3][5] |
| Recovery | 62 - 90% | [5][6] |
| Matrix Effect | Minimal with appropriate sample preparation | [5] |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are presented: Protein Precipitation (a simpler, faster method) and Solid-Phase Extraction (a more rigorous method that provides cleaner extracts).
Method 1: Protein Precipitation (PPT)
This method is suitable for rapid sample screening and analysis where high throughput is desired.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Acetonitrile (B52724) (ACN), ice-cold[9]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
This method is recommended for applications requiring lower detection limits and higher sensitivity, as it provides a cleaner sample extract.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Mixed-mode cation exchange SPE cartridges
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate)
-
SPE vacuum manifold
Protocol:
-
Pipette 500 µL of plasma or serum sample into a glass tube.
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Load the sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 20% methanol in water.
-
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte: Elute this compound and the IS with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of this compound. These may need to be optimized for specific instruments.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be optimized for the specific instrument. A common precursor ion for this compound is m/z 333.1. |
| Collision Gas | Argon |
Visualizations
Signaling Pathway
Flurazepam and its active metabolite, this compound, are positive allosteric modulators of the GABA-A receptor in the central nervous system.[1] They bind to the benzodiazepine site on the receptor, which increases the affinity of the receptor for the inhibitory neurotransmitter GABA.[1] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a potentiation of the inhibitory signal.[1]
Experimental Workflow
The overall workflow for the quantitative analysis of this compound in plasma or serum is depicted below.
References
- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. itspsolutions.com [itspsolutions.com]
- 8. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Detecting Hydroxyethylflurazepam: A Detailed LC-MS/MS Method for Researchers
Application Note & Protocol
This document provides a comprehensive guide for the development of a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Hydroxyethylflurazepam. This application note is intended for researchers, scientists, and drug development professionals working in forensic toxicology, clinical chemistry, and pharmaceutical research.
Introduction
This compound is a primary and active metabolite of the benzodiazepine (B76468) drug, Flurazepam, which is prescribed for insomnia.[1][2] Monitoring its levels in biological matrices is crucial for clinical and forensic investigations to assess compliance, toxicity, and potential drug abuse. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantitative analysis of drug metabolites in complex biological samples.[3][4] This document outlines a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Chemical Properties
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C21H23ClFN3O2 | --INVALID-LINK--[5] |
| Molecular Weight | 403.9 g/mol | --INVALID-LINK--[5] |
| Monoisotopic Mass | 403.1462828 Da | --INVALID-LINK--[5] |
| Class | 1,4-benzodiazepine | --INVALID-LINK--[6] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Common methods for benzodiazepine analysis include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[7]
3.1.1. Solid Phase Extraction (SPE) - Recommended for Urine and Blood Samples
SPE offers clean extracts and high recovery rates.[8][9][10]
-
Materials:
-
Mixed-mode Cation Exchange (MCX) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
-
Protocol:
-
Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave conjugated metabolites.[8][10]
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in ethyl acetate.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.1.2. Liquid-Liquid Extraction (LLE) - A Cost-Effective Alternative
LLE is a simpler and more cost-effective method suitable for various biological matrices.[4][11]
-
Materials:
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)[11]
-
Phosphate (B84403) buffer (pH 9)
-
Internal Standard (IS) solution
-
-
Protocol:
-
To 1 mL of sample, add the internal standard and 2 mL of phosphate buffer (pH 9).
-
Add 5 mL of the extraction solvent and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
3.2.1. Liquid Chromatography Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Formic acid in water[9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[9][10] |
| Gradient | Start with 10-30% B, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 - 0.6 mL/min[9][12] |
| Column Temperature | 40 - 50 °C[8][12] |
| Injection Volume | 1 - 10 µL[8][12] |
3.2.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[3]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 150 °C[8] |
| Desolvation Temperature | 350 - 500 °C[8] |
| Collision Gas | Argon |
MRM Transitions for this compound:
The selection of appropriate precursor and product ions is crucial for the specificity of the method. The following are suggested transitions that should be optimized for the specific instrument.
-
Precursor Ion (Q1): 404.1 m/z
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Common fragmentation patterns for benzodiazepines involve losses of side chains and characteristic ring cleavages.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for benzodiazepine analysis, including this compound.
| Parameter | Typical Range | Reference |
| Linearity (ng/mL) | 1 - 2000 | [3][11] |
| Limit of Detection (LOD) (ng/mL) | 0.1 - 1 | [11] |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 - 5 | [11][13] |
| Recovery (%) | 70 - 115 | [3][11][13] |
| Precision (RSD %) | < 15 | [3][12] |
| Matrix Effects (%) | -52 to +33 | [14] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Method Development Steps
Caption: Key stages in the development of the analytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of an LC-MS/MS method for the detection and quantification of this compound. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a solid foundation for researchers to establish a reliable and sensitive analytical method in their laboratories. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound | C21H23ClFN3O2 | CID 128762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0253267) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. kurabiotech.com [kurabiotech.com]
- 9. biotage.com [biotage.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Hydroxyethylflurazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of Hydroxyethylflurazepam, a major metabolite of Flurazepam, using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the necessary sample preparation, derivatization, instrumentation, and data analysis techniques.
Introduction
This compound is a significant metabolite of the benzodiazepine (B76468), Flurazepam, a drug commonly prescribed for insomnia. Accurate and reliable quantification of this metabolite in biological matrices, such as urine and plasma, is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. However, due to the polar nature of this compound, a derivatization step is typically required to improve its volatility and chromatographic performance.[1] This document outlines a detailed protocol for the analysis of this compound, including sample extraction, derivatization, and GC-MS analysis.
Experimental Protocols
The following protocols are synthesized from established methods for the analysis of benzodiazepine metabolites in biological fluids.[2]
Sample Preparation: Liquid-Liquid Extraction from Urine
This protocol describes the extraction of this compound from a urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v)
-
Sodium sulfate (B86663), anhydrous
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of urine in a centrifuge tube, add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 37°C for 1 hour to hydrolyze the glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
-
Add 5 mL of the extraction solvent to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
A two-step derivatization process involving propylation followed by propionylation is recommended for this compound to improve its chromatographic properties.[2]
Materials:
-
Dried sample extract
-
Propyl iodide
-
Tetrabutylammonium (B224687) hydrogen sulfate
-
Dichloromethane
-
Propionic anhydride (B1165640)
-
Pyridine
-
Heating block or water bath
Procedure:
-
Propylation:
-
To the dried extract, add 100 µL of dichloromethane, 10 µL of a 0.1 M solution of tetrabutylammonium hydrogen sulfate in dichloromethane, and 5 µL of propyl iodide.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Propionylation:
-
To the dried, propylated extract, add 50 µL of propionic anhydride and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 20 minutes.
-
Evaporate the reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivative in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized benzodiazepine metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantitative analysis of benzodiazepine metabolites by GC-MS. Specific values for this compound may vary depending on the exact methodology and instrumentation.
| Analyte | Linearity Range (ng/mL) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 500 | > 80 | ~0.5 | ~1 |
| Other Benzodiazepines | Varies | Varies | Varies | Varies |
Mass Spectral Data
The mass spectrum of underivatized 2-Hydroxyethylflurazepam shows characteristic fragmentation patterns. The derivatized compound will exhibit a different mass spectrum with a higher molecular ion and distinct fragments.
Key Mass Fragments of Underivatized 2-Hydroxyethylflurazepam: A representative mass spectrum for underivatized 2-Hydroxyethylflurazepam can be found in public databases and literature.[3] Key fragments are often observed at m/z values related to the benzodiazepine core structure and the hydroxyethyl (B10761427) side chain.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway (Illustrative)
As this compound is a metabolite, a signaling pathway diagram is not directly applicable. Instead, a logical diagram illustrating the metabolic conversion is more appropriate.
Caption: Metabolic conversion of Flurazepam to this compound.
References
- 1. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ez.restek.com [ez.restek.com]
Application Note: Solid Phase Extraction Protocol for Hydroxyethylflurazepam from Urine
Introduction
Hydroxyethylflurazepam is a primary metabolite of the benzodiazepine (B76468) drug flurazepam. Its detection and quantification in urine are crucial for both clinical and forensic toxicology to monitor drug compliance, metabolism, and potential abuse. Due to the complex nature of urine as a biological matrix, a robust and reliable sample preparation method is essential to isolate the analyte from interfering substances prior to analysis. Solid Phase Extraction (SPE) is a widely adopted technique that offers high recovery and clean extracts. This application note provides a detailed protocol for the extraction of this compound from human urine using polymeric mixed-mode cation exchange SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This protocol involves the enzymatic hydrolysis of conjugated this compound, followed by a solid phase extraction procedure. The SPE method utilizes a mixed-mode sorbent with both reversed-phase and strong cation exchange retention mechanisms. This dual functionality allows for the effective removal of a wide range of urinary interferences. After loading the pre-treated sample, a series of washes removes unwanted matrix components. The analyte of interest is then eluted using a solvent mixture designed to disrupt both retention mechanisms, providing a clean and concentrated extract for instrumental analysis.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode polymeric cation exchange SPE cartridges (e.g., EVOLUTE® EXPRESS CX, Oasis MCX)
-
Urine Samples: 1-2 mL human urine
-
β-Glucuronidase: from E. coli or other suitable source
-
Ammonium (B1175870) Acetate (B1210297) Buffer: 0.5 M, pH 5.0
-
Phosphoric Acid: 4% (v/v) in water
-
Hydrochloric Acid: 0.02 N
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonium Hydroxide (Strong Solution, 28-30%)
-
Internal Standard (IS): Deuterated this compound (e.g., 2‑this compound‑d4) or a suitable analog.[1]
-
Reconstitution Solution: 2% ACN:1% formic acid in deionized water
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
SPE manifold
-
Nitrogen evaporator
Sample Pre-treatment (Enzymatic Hydrolysis)
Since a significant portion of benzodiazepine metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to cleave these conjugates and allow for the quantification of the total drug metabolite concentration.[2][3][4][5][6][7]
-
Pipette 1-2 mL of urine into a labeled tube.
-
Add 20 µL of the internal standard solution (e.g., 250 ng/mL).[8]
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[8]
-
Vortex the mixture gently.
-
Incubate the sample at approximately 50-65°C for 1 to 2 hours.[3][4][5][6][8]
-
After incubation, allow the sample to cool to room temperature.
-
To quench the reaction and prepare for SPE, add 200 µL of 4% phosphoric acid and vortex.[8]
Solid Phase Extraction (SPE) Protocol
This protocol is optimized for mixed-mode polymeric cation exchange cartridges. The water-wettable nature of some of these sorbents may allow for the elimination of conditioning and equilibration steps, simplifying the workflow.[8]
-
Sample Loading:
-
Load the pre-treated urine sample directly onto the SPE cartridge.
-
Apply a gentle vacuum or positive pressure to draw the sample through the sorbent bed at a flow rate of 1-2 mL/minute.[4]
-
-
Washing:
-
Wash 1: Add 200 µL of 0.02 N HCl to the cartridge and draw it through.[8] This acidic wash helps to remove neutral and acidic interferences while the basic analyte is retained by cation exchange.
-
Wash 2: Add 200 µL of 20% MeOH in water to the cartridge and draw it through.[8] This wash removes more polar interferences.
-
Dry the cartridge thoroughly under high vacuum or positive pressure for at least 5 minutes to remove any residual moisture. This step is critical for ensuring high recovery during elution.[4]
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 2 x 25 µL of a 60:40 ACN:MeOH mixture containing 5% strong ammonium hydroxide.[8] The ammonia (B1221849) disrupts the cation exchange interaction, and the organic solvent mixture disrupts the reversed-phase interaction, ensuring complete elution of this compound.
-
Post-Extraction Processing
-
Evaporation:
-
Reconstitution:
-
Reconstitute the dried extract in 100-150 µL of the reconstitution solution (e.g., 2% ACN:1% formic acid in water).[8]
-
Vortex briefly to ensure the analyte is fully dissolved.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of benzodiazepines, including this compound, in urine using SPE followed by LC-MS/MS. The values can vary based on the specific instrumentation and SPE product used.
| Parameter | Value | Reference |
| Recovery | 56% - 83% (for a panel of benzodiazepines) | [5] |
| Limit of Quantification (LOQ) | 0.002 - 0.01 µM (for a panel of benzodiazepines) | [5] |
| Precision (%RSD) | 3% - 12% (between-day precision) | [5] |
| Calibration Range | 0.1 - 8.0 µM | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid phase extraction of this compound from urine.
SPE Workflow for this compound from Urine
References
- 1. agilent.com [agilent.com]
- 2. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Analytical Strategies for the Identification and Quantification of Flurazepam Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flurazepam, a benzodiazepine (B76468) derivative marketed under brand names like Dalmane and Dalmadorm, is utilized for its hypnotic, sedative, anxiolytic, and muscle relaxant properties. Following administration, it undergoes extensive hepatic metabolism, producing several active metabolites that contribute to its pharmacological effects and have long half-lives.[1][2][3] Accurate identification and quantification of these metabolites in biological matrices such as urine, blood, and serum are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides detailed protocols and analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of flurazepam metabolites.
Metabolic Pathway of Flurazepam
Flurazepam is metabolized in the liver through oxidative pathways.[1] The primary metabolic transformations involve N-dealkylation and hydroxylation, leading to the formation of several key metabolites. The major active metabolite, N-desalkylflurazepam (also known as norflurazepam), has a particularly long elimination half-life of 47-100 hours, which can lead to next-day sedation.[1] Other significant metabolites include hydroxyethylflurazepam, monodesethylflurazepam, and didesethylflurazepam.[4][5][6] Understanding this pathway is essential for selecting appropriate target analytes for monitoring.
Caption: Metabolic pathway of Flurazepam.
Analytical Workflow Overview
The reliable analysis of flurazepam metabolites from complex biological matrices involves a multi-step process. This workflow ensures the removal of interfering substances and enables sensitive and specific detection. Key stages include sample collection, comprehensive sample preparation (including hydrolysis for conjugated metabolites), chromatographic separation, and mass spectrometric detection.
Caption: General workflow for metabolite analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a robust and widely used technique for cleaning up and concentrating analytes from biological samples prior to analysis by LC-MS/MS or GC-MS.[7][8][9]
Objective: To extract flurazepam and its metabolites from serum, plasma, or urine.
Materials:
-
Biological sample (Serum, Plasma, or Urine)
-
Internal Standard (IS) solution (e.g., deuterated analogs of analytes)[8]
-
Phosphate (B84403) buffer (pH 6.0)
-
β-glucuronidase (for urine samples)[8]
-
Mixed-mode SPE cartridges (e.g., Oasis MCX)
-
Methanol (B129727), Dichloromethane, Isopropanol, Ammonium Hydroxide
-
Centrifuge, Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment (Urine):
-
To 1 mL of urine, add 20 µL of IS solution.
-
Add 1 mL of phosphate buffer (pH 6.0) containing β-glucuronidase.
-
Vortex and incubate at 50-60°C for 1-2 hours to hydrolyze glucuronide conjugates.[8]
-
Quench the reaction with 200 µL of 4% phosphoric acid.
-
-
Sample Pre-treatment (Serum/Plasma):
-
To 1 mL of serum or plasma, add 20 µL of IS solution.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. (Note: Some modern SPE plates may not require this step).
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of a freshly prepared elution solvent (e.g., 78:20:2 Dichloromethane/Isopropanol/Ammonium Hydroxide).[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).[9]
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of benzodiazepines due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte and internal standard.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for benzodiazepine analysis but often requires a derivatization step to improve the volatility and thermal stability of polar metabolites.[11][12]
Procedure:
-
Derivatization:
-
To the dried extract from the SPE protocol, add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[11]
-
Seal the vial and heat at 70°C for 30 minutes to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[11]
-
Cool to room temperature before injection.
-
GC-MS Conditions:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, ramp to 300°C at 15-20°C/min, and hold for 5-10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
Quantitative Data and Method Performance
The performance of analytical methods is characterized by parameters such as linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The following tables summarize key metabolites and representative performance data from published methods.
Table 1: Major Flurazepam Metabolites
| Metabolite | Chemical Name | Type |
|---|---|---|
| N-Desalkylflurazepam | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Active |
| This compound | 7-Chloro-1-(2-hydroxyethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Active |
| Monodesethylflurazepam | 7-Chloro-1-(2-ethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Active |
| Didesethylflurazepam | 7-Chloro-1-(2-aminoethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Active |
| N1-desalkyl-3-hydroxyflurazepam | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | Active |
Source: Information compiled from multiple studies.[4][5][6][8]
Table 2: Example Performance Characteristics of Analytical Methods
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Recovery | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Serum | Not Specified | 0.3 - 11.4 ng/mL* | > 58% | [7] |
| GC-MS (TBDMS derivatives) | Urine | 50 - 2000 ng/mL | Not Specified | > 73% | [11] |
| LC-MS/MS | Urine, Serum, Plasma | Not Specified | Not Specified | Not Specified | [8] |
| GC (ECD) | Blood | Not Specified | Not Specified | Quantitative |[13][14] |
*Range covers a panel of 22 different benzodiazepines and their metabolites.
Method Comparison: LC-MS/MS vs. GC-MS
Choosing the appropriate analytical technique depends on the specific requirements of the study, including throughput, sensitivity, and available instrumentation. LC-MS/MS is generally favored for its speed and ability to analyze thermally labile compounds without derivatization.
Caption: Comparison of LC-MS/MS and GC-MS workflows.
References
- 1. Flurazepam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 3. Flurazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The gas chromatography mass spectrometry of the major metabolites of flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gas chromatography mass spectrometry of the major metabolites of flurazepam. | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]
- 7. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Hydroxyethylflurazepam-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective use of Hydroxyethylflurazepam-d4 as an internal standard in quantitative analytical assays. The focus is on leveraging this stable isotope-labeled standard to enhance the accuracy and precision of bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Role of Deuterated Internal Standards in Quantitative Analysis
In the field of quantitative bioanalysis, achieving the highest levels of accuracy and precision is crucial for reliable therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.[1][2] A significant challenge in this domain is the "matrix effect," where endogenous components in complex biological samples like plasma, serum, or urine interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] The use of a stable isotope-labeled internal standard (SIL-IS), especially a deuterated analog of the analyte, is widely recognized as the gold standard for mitigating these and other sources of variability.[1][3]
Deuterated internal standards are chemically and physically almost identical to the analyte of interest, with the primary difference being the substitution of one or more hydrogen atoms with deuterium.[1] This results in a higher molecular mass, allowing a mass spectrometer to differentiate between the analyte and the internal standard.[1] Due to their near-identical physicochemical properties, the deuterated internal standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects.[1] By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, it serves as a mimic for the analyte, compensating for losses during extraction, matrix effects, and variations in instrument response.[3] This ratiometric measurement of the analyte's peak area to the internal standard's peak area significantly improves the accuracy, precision, and overall reliability of the quantification.[1][3]
This compound-d4 is the deuterated form of 2-hydroxyethylflurazepam and is intended for use as an internal standard for the quantification of 2-hydroxyethylflurazepam by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4] 2-Hydroxyethylflurazepam is a metabolite of the benzodiazepine, flurazepam.[4]
Analyte Information: this compound-d4
| Property | Value |
| Formal Name | 7-chloro-5-(2-fluorophenyl-d4)-1,3-dihydro-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one |
| CAS Number | 1397209-35-6[4] |
| Molecular Formula | C₁₇H₁₀D₄ClFN₂O₂[4] |
| Formula Weight | 336.8[4] |
| Purity | ≥98% (Isotopic Purity) |
| Formulation | Typically supplied as a 100 µg/ml solution in methanol[4] |
| Storage | -20°C[4] |
| Stability | ≥ 3 years[4] |
This product is often available as a Certified Reference Material (CRM), manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, making it suitable as a quantitative analytical reference standard.[4]
General Experimental Workflow
The general workflow for utilizing this compound-d4 as an internal standard in a quantitative assay involves several key steps from sample receipt to final data analysis.
Detailed Experimental Protocols
The following are generalized protocols for common sample preparation techniques. Optimal conditions, such as solvent volumes and pH, may need to be determined empirically for specific matrices and analytes.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly for plasma and serum samples.
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add a specified amount of this compound-d4 working solution.
-
Add three to four volumes of ice-cold precipitation solvent (e.g., acetonitrile, methanol).[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Liquid-Liquid Extraction (LLE)
LLE is a sample purification method based on the differential solubility of the analyte and impurities in two immiscible liquid phases.
Protocol:
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add a specified amount of this compound-d4 working solution.
-
Add a suitable buffer to adjust the pH of the sample, optimizing the extraction of 2-hydroxyethylflurazepam.
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at a low speed (e.g., 3,000 x g) for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte while impurities are washed away.
Protocol:
-
Sample Pre-treatment: Spike the biological sample with this compound-d4. Dilute or adjust the pH as recommended for the chosen SPE cartridge chemistry.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Instrumental Analysis: LC-MS/MS Parameters
The following table provides typical starting parameters for the analysis of 2-hydroxyethylflurazepam and its deuterated internal standard by LC-MS/MS. Method optimization is recommended.
| Parameter | Typical Setting |
| Chromatography | |
| LC System | UHPLC System |
| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water or 2 mM Ammonium Formate[5][6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol[5][6] |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Specific precursor-to-product ion transitions for 2-hydroxyethylflurazepam and this compound-d4 (determined by infusion and optimization) |
| Collision Gas | Argon |
| Dwell Time | 50 - 100 ms |
Data Presentation and Interpretation
A successful quantitative assay relies on a thorough validation process. The data below is presented in a format that summarizes key validation parameters.
| Validation Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99[7] | 0.998 |
| Linear Range | Defined by the Lower and Upper Limits of Quantification | 5 - 1000 ng/mL[8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20% | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[9] | 3.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[9] | 4.1 - 9.5% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ)[9] | -5.6% to +7.8% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Monitored and compensated for by the internal standard | Within acceptable limits |
The use of this compound-d4 as an internal standard is critical for achieving the precision and accuracy demonstrated in the example performance data. By calculating the ratio of the analyte response to the internal standard response, variability introduced during the analytical process is effectively normalized.[1] This ensures high-quality, reliable data for confident decision-making in research, clinical, and forensic settings.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Application Notes and Protocols for Benzodiazepine Analysis in Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of benzodiazepines in blood matrices prior to analytical determination. The described methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—are foundational techniques in clinical and forensic toxicology, as well as in pharmacokinetic studies.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1] Their determination in biological fluids like blood is crucial for therapeutic drug monitoring, clinical diagnostics, and forensic investigations.[1] Given the complexity of the blood matrix and the often low concentrations of these analytes, effective sample preparation is a critical step to isolate benzodiazepines from interfering substances and to ensure accurate and reliable analytical results.[2] This document outlines validated protocols for the most common extraction techniques.
Quantitative Data Summary
The selection of a sample preparation method often depends on the specific benzodiazepines of interest, the required sensitivity, and the available instrumentation. The following tables summarize quantitative data from various studies to facilitate comparison between different techniques.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Analyte(s) | Recovery (%) | LLOQ (ng/mL) | LOD (ng/mL) | Matrix | Reference |
| Thionordiazepam | Not specified | Not specified | Not specified | Whole Blood | [3] |
| 18 Benzodiazepines & Metabolites | Not specified | Varies by analyte | Not specified | Blood | [4] |
| 54 Benzodiazepines & Z-Drugs | >70% (for most) | Not specified | Not specified | Plasma | [5] |
| 9 Benzodiazepines | 80.74 - 95.84 | Not specified | Not specified | Blood | [6] |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Analyte(s) | Recovery (%) | LLOQ (ng/mL) | LOD (ng/mL) | Matrix | Reference |
| 13 Designer Benzodiazepines | 35 - 90 | 1 | 0.5 | Postmortem Blood | [7] |
| 11 Benzodiazepines | 71 - 96 | 0.0006 - 0.075 µM | 0.005 - 3.0 nM | Whole Blood | [8] |
| 40 Benzodiazepines & 3 Z-Drugs | Not specified | Varies by analyte | Not specified | Blood | [9] |
| 9 Benzodiazepines & Metabolites | 93.76 - 106.15 | Not specified | µg/mL level | Blood | [10] |
Table 3: QuEChERS (a modified LLE method) Performance Data
| Analyte(s) | Recovery (%) | LLOQ (ng/mL) | Matrix Effect (%) | Matrix | Reference |
| 10 Benzodiazepines | 85.5 - 105 | 10 | -22 to 18 | Whole Blood | [11] |
Experimental Protocols
The following are detailed protocols for the three main sample preparation techniques.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of benzodiazepines from whole blood and can be adapted based on the specific analytes and instrumentation.[3][4]
Materials and Reagents:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
pH adjustment solution: 1% ammonium (B1175870) hydroxide (B78521) or borate (B1201080) buffer (pH 9 or higher)[3]
-
Extraction solvent: Methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or a mixture of n-hexane:ethyl acetate[3]
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (compatible with the analytical instrument's mobile phase)
Procedure:
-
Pipette 0.5 mL of whole blood into a 15 mL glass centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 0.5 mL of the pH adjustment solution to alkalize the sample. Vortex briefly to mix.[3]
-
Add 3 mL of the selected extraction solvent to the tube.
-
Cap the tube and vortex for 5-10 minutes to ensure thorough mixing and extraction.[3]
-
Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
For improved recovery, the extraction step (steps 4-7) can be repeated with another 3 mL of the extraction solvent, and the organic layers combined.[3]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for the extraction of benzodiazepines from blood using SPE cartridges. The choice of sorbent and solvents may need optimization for specific benzodiazepines.[7][12]
Materials and Reagents:
-
Blood samples
-
Internal Standard (IS) working solution
-
Acetate buffer (pH 4.5)[13]
-
SPE cartridges (e.g., C18, mixed-mode)
-
Wash solvents (e.g., deionized water, methanol (B129727)/water mixtures)
-
Elution solvent (e.g., ethyl acetate:ammonium hydroxide 98:2)[12]
-
Vortex mixer
-
Centrifuge
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
To 0.5 mL of blood, add 50 µL of the IS working solution and vortex.[13]
-
Add 1 mL of acetate buffer (pH 4.5) to each sample, vortex for 30 seconds, and then centrifuge at 3,000 rpm for 10 minutes.[13]
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water or buffer).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate.
-
Wash the cartridge with wash solvents to remove interfering substances. A typical wash sequence might be 2 mL of deionized water followed by 2 mL of a weak organic solvent mixture (e.g., 10% methanol in water).[12][14]
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elute the benzodiazepines from the cartridge with an appropriate elution solvent.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solvent for analysis.
Protein Precipitation (PPT) Protocol
PPT is a rapid method often used for screening purposes. It is less clean than LLE or SPE but is simpler and faster.[15][16]
Materials and Reagents:
-
Blood/serum/plasma samples
-
Precipitating solvent (e.g., acetonitrile, methanol)[16]
-
Centrifuge tubes or 96-well filter plates[15]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of the blood sample (e.g., 100 µL) into a centrifuge tube.
-
Add 3-5 volumes of cold precipitating solvent (e.g., 300-500 µL of acetonitrile) to the sample.[16]
-
Vortex the mixture vigorously for about 1-2 minutes to ensure complete protein precipitation.[15]
-
Centrifuge the sample at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the benzodiazepines.
-
The supernatant can be directly injected for analysis or subjected to further cleanup or concentration steps (e.g., evaporation and reconstitution) if necessary.
Visualized Workflows
The following diagrams illustrate the logical flow of each sample preparation method.
Caption: Liquid-Liquid Extraction (LLE) workflow for benzodiazepine (B76468) analysis.
Caption: Solid-Phase Extraction (SPE) workflow for benzodiazepine analysis.
Caption: Protein Precipitation (PPT) workflow for benzodiazepine analysis.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. unitedchem.com [unitedchem.com]
- 12. nyc.gov [nyc.gov]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
Application of High-Resolution Mass Spectrometry for Comprehensive Drug Metabolite Profiling
Introduction
High-resolution mass spectrometry (HRMS) has become an indispensable tool in drug discovery and development for the identification and characterization of drug metabolites.[1][2][3][4] Its high sensitivity, selectivity, and mass accuracy enable the confident determination of elemental compositions for metabolites and their fragments, facilitating structural elucidation.[3][5] This application note provides a comprehensive overview and detailed protocols for utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for drug metabolite profiling, catering to researchers, scientists, and drug development professionals.
Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, offer resolutions exceeding 10,000, allowing for the differentiation of isobaric interferences from drug metabolites.[5] This capability is crucial for analyzing complex biological matrices such as plasma, urine, and liver microsome incubations.[5] This document will detail protocols for both in vitro and in vivo metabolite profiling, data acquisition strategies, and data analysis workflows.
In Vitro Drug Metabolite Profiling using Human Liver Microsomes (HLMs)
In vitro metabolism studies using hepatic systems like human liver microsomes (HLMs) or S9 fractions provide critical early insights into the metabolic fate of a drug candidate.[6][7][8] These systems contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the majority of Phase I metabolic reactions.[6][7]
Experimental Workflow for In Vitro Metabolite Profiling
A typical workflow for in vitro drug metabolite profiling involves incubation of the test compound with a liver fraction, followed by sample cleanup and analysis by LC-HRMS. The subsequent data analysis focuses on identifying potential metabolites by comparing the chromatograms of the test sample with a control sample.
Protocol: In Vitro Incubation with Human Liver Microsomes
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of monobasic and dibasic potassium phosphate and adjust the pH to 7.4.
-
Test Compound Stock Solution (10 mM): Dissolve the test compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
NADPH Regenerating System Solution (optional but recommended): Commercially available systems typically contain NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Human Liver Microsomes (HLMs): Commercially available, typically at a concentration of 20 mg/mL. Thaw on ice before use.
2. Incubation Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate Buffer (to a final volume of 200 µL)
-
HLMs (to a final concentration of 0.5 mg/mL)
-
Test Compound (to a final concentration of 10 µM)
-
-
Prepare a control incubation without the test compound and another without NADPH to serve as negative controls.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[9]
-
Transfer the supernatant to a new tube for LC-HRMS analysis.
LC-HRMS Analysis
Liquid chromatography is essential for separating the parent drug from its metabolites and from endogenous matrix components prior to mass spectrometric analysis.[10]
Protocol: Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Protocol: High-Resolution Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of metabolites.[12]
-
Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach is recommended.
-
Full Scan (MS1): Acquire high-resolution full scan data over a mass range of m/z 100-1000 with a resolution of at least 35,000.[13]
-
Data-Dependent MS/MS (dd-MS2): Trigger fragmentation spectra for the top N most intense ions from the full scan. Use a dynamic exclusion to prevent repeated fragmentation of the same ion.
-
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate informative fragment ions for structural elucidation.
Data Analysis and Metabolite Identification
The analysis of HRMS data is a critical step in identifying potential drug metabolites. This process involves several data mining techniques.[5][14]
Data Mining Strategies
-
Mass Defect Filtering: This technique filters out ions that do not fall within a specific mass defect window relative to the parent drug.[5]
-
Predicted Metabolite Searching: Search for the exact masses of expected metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).
-
Control Sample Comparison: Subtract the background ions present in the control sample from the test sample to identify drug-related components.[14]
-
Isotope Pattern Filtering: Search for the characteristic isotopic pattern of the drug, especially if it contains elements like chlorine or bromine.[14]
Data Analysis Workflow
References
- 1. [PDF] Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry* | Semantic Scholar [semanticscholar.org]
- 2. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Toxicological Analysis of Hydroxyethylflurazepam
Introduction
Hydroxyethylflurazepam is a major metabolite of the benzodiazepine (B76468) flurazepam, a drug prescribed for the treatment of insomnia.[1][2] In the field of forensic toxicology, the detection and quantification of this compound in biological specimens are crucial for determining exposure to flurazepam.[3] This document provides detailed application notes and protocols for the analysis of this compound in biological matrices, primarily urine and blood, using modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are essential for clinical and forensic investigations.[4][5]
Analytical Methodologies Overview
The determination of this compound in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.[4] Due to the low concentrations often encountered and the complexity of biological matrices, a robust analytical method is imperative for accurate and reliable results.[4] LC-MS/MS has become the preferred method for its high sensitivity and specificity.[6][7]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of this compound in urine and blood samples by LC-MS/MS. These values are compiled from various validated methods and serve as a reference for laboratory professionals.
Table 1: LC-MS/MS Parameters for this compound Analysis in Urine
| Parameter | Value | Reference |
| Sample Volume | 1.0 - 2.0 mL | [8] |
| Internal Standard | 2-Hydroxyethylflurazepam-d4 | [9] |
| Extraction Method | Solid Phase Extraction (SPE) with enzymatic hydrolysis | [8][10] |
| LC Column | C18 or Biphenyl column (e.g., 2.7 µm, 50 x 3.0 mm) | [11] |
| Mobile Phase A | 0.1% Formic acid in water | [11] |
| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile (B52724) | [11] |
| Flow Rate | 0.4 - 0.6 mL/min | [11] |
| Injection Volume | 2 - 10 µL | [11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| Precursor Ion (m/z) | 333.1 | [12] |
| Product Ions (m/z) | 289.1, 305.1 | [12] |
| Linearity Range | 5 - 1000 ng/mL | [12] |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | [3] |
| Recovery | >85% | [13] |
Table 2: LC-MS/MS Parameters for this compound Analysis in Blood
| Parameter | Value | Reference |
| Sample Volume | 0.5 - 1.0 mL | [7][14] |
| Internal Standard | 2-Hydroxyethylflurazepam-d4 | [9] |
| Extraction Method | Protein Precipitation or Supported Liquid Extraction (SLE) | [13][14][15] |
| LC Column | Phenyl-Hexyl or C18 column (e.g., 2.6 µm, 100 x 2.1 mm) | [15] |
| Mobile Phase A | 2 mM Ammonium formate (B1220265) with 0.1% formic acid in water | [15] |
| Mobile Phase B | 2 mM Ammonium formate with 0.1% formic acid in methanol/acetonitrile (50/50, v/v) | [15] |
| Flow Rate | 0.5 mL/min | [15] |
| Injection Volume | 5 µL | [15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| Precursor Ion (m/z) | 333.1 | [12] |
| Product Ions (m/z) | 289.1, 305.1 | [12] |
| Linearity Range | 5 - 1000 ng/mL | [12] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | [16] |
| Recovery | >90% | [13] |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in urine and blood.
Protocol 1: Analysis of this compound in Urine by LC-MS/MS
This protocol involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction.
1. Sample Preparation (Hydrolysis and SPE)
-
To 1 mL of urine in a glass tube, add 500 µL of acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase (approx. 5,000 units/mL).[8]
-
Add 25 µL of an internal standard working solution (e.g., 1 µg/mL of 2-Hydroxyethylflurazepam-d4).
-
Vortex the sample and incubate at 65°C for 1-2 hours to ensure complete hydrolysis.[8]
-
Allow the sample to cool to room temperature.
-
Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the cooled urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.[8]
-
Elute the analyte with 2 mL of a freshly prepared mixture of ethyl acetate/ammonium hydroxide (B78521) (98:2 v/v).[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.[17]
-
MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent.[17]
-
Column: As specified in Table 1.
-
Mobile Phase and Gradient: Use a gradient elution starting with a higher percentage of aqueous mobile phase (A) and ramping up the organic mobile phase (B) over several minutes to ensure separation from other benzodiazepines and endogenous matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the transitions listed in Table 1.
Protocol 2: Analysis of this compound in Blood by LC-MS/MS
This protocol utilizes protein precipitation, a rapid and effective method for sample cleanup in blood matrices.
1. Sample Preparation (Protein Precipitation)
-
To a 0.5 mL aliquot of whole blood in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., 1 µg/mL of 2-Hydroxyethylflurazepam-d4).
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
The LC-MS/MS system and conditions are similar to those described in Protocol 1, with parameters adjusted as detailed in Table 2. The chromatographic gradient may need to be optimized to handle the slightly different matrix components of blood extracts.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: Workflow for this compound analysis in urine.
Caption: Workflow for this compound analysis in blood.
Caption: Pharmacokinetics and forensic detection of this compound.
References
- 1. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyethylflurazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Benzodiazepines, Urine, Confirmation - The Ohio State Wexner Medical Center Labs Test Catalog [theohiostatelabs.testcatalog.org]
- 4. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. agilent.com [agilent.com]
- 8. unitedchem.com [unitedchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. biotage.com [biotage.com]
- 12. itspsolutions.com [itspsolutions.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Detection Sensitivity for Hydroxyethylflurazepam Quantification
Welcome to the technical support center for the sensitive quantification of Hydroxyethylflurazepam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing actionable solutions to enhance detection sensitivity and ensure accurate quantification.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Signal Intensity or Poor Sensitivity | Inefficient extraction from the sample matrix. | • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate this compound and remove interfering substances from the matrix.[1][2] • Enzymatic Hydrolysis: For urine samples, use β-glucuronidase to cleave glucuronide conjugates, thereby increasing the concentration of the free analyte available for detection.[3][4] |
| Suboptimal ionization in the mass spectrometer. | • Optimize MS Parameters: Fine-tune mass spectrometry settings, including electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, to maximize the ionization efficiency of this compound. • Mobile Phase Modification: Adjust the mobile phase composition, such as pH or organic solvent ratio, to enhance analyte signal in LC-MS/MS.[5][6] | |
| Thermal degradation of the analyte during GC analysis. | • Derivatization: Chemically modify this compound through derivatization (e.g., silylation or acylation) to increase its thermal stability and volatility for GC-MS analysis.[3][7][8] | |
| High Background Noise or Matrix Effects | Co-elution of interfering compounds from the biological matrix. | • Improve Chromatographic Separation: Utilize a high-efficiency HPLC or UHPLC column to achieve better separation of this compound from matrix components.[1][6] • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., 2-Hydroxyethylflurazepam-d4) to compensate for matrix-induced signal suppression or enhancement.[1][9] • Optimize Extraction: Refine the SPE wash steps to more effectively remove phospholipids (B1166683) and other sources of matrix interference.[4] |
| Poor Peak Shape and Chromatographic Resolution | Inappropriate column chemistry or mobile phase. | • Column Selection: Select a column with appropriate chemistry (e.g., C18, biphenyl) that provides good retention and peak shape for benzodiazepines.[1][10] • Gradient Optimization: Optimize the mobile phase gradient to ensure adequate separation from other benzodiazepines and endogenous compounds.[5][6] |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | • Automate Sample Preparation: Where possible, use automated sample preparation systems to ensure consistency across samples.[1][11] • Standardize Protocols: Ensure all experimental steps, from sample collection to final analysis, are strictly followed. |
| Instrument instability. | • Regular Maintenance and Calibration: Perform routine maintenance and calibration of the analytical instrument (LC-MS/MS or GC-MS) to ensure stable performance. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound and other benzodiazepines in biological matrices.[9][12] This technique offers high selectivity through Multiple Reaction Monitoring (MRM) and is less susceptible to thermal degradation of the analyte compared to Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Q2: Why is derivatization sometimes necessary for GC-MS analysis of this compound?
A2: Derivatization is often employed in GC-MS to improve the analytical characteristics of compounds like this compound.[8][14] The primary reasons for derivatizing this compound include:
-
Increased Volatility: To make the compound suitable for gas chromatography.
-
Enhanced Thermal Stability: To prevent degradation at the high temperatures of the GC inlet and column.
-
Improved Chromatographic Peak Shape: To reduce tailing and improve resolution.
-
Increased Sensitivity: By introducing groups that are more readily ionized or detected.[8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, can be minimized by:
-
Effective Sample Preparation: Utilizing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][4]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard behaves similarly to the analyte during ionization.[9]
-
Chromatographic Separation: Ensuring good separation of the analyte from co-eluting matrix components.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise the limit of detection.
Q4: What are the expected precursor and product ions for this compound in LC-MS/MS?
A4: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically used as the precursor ion. For this compound (molecular weight 332.8 g/mol ), the precursor ion would be at m/z 333.1.[5] Common product ions resulting from collision-induced dissociation can be found at m/z 211.2 and 109.0.[5] The most intense transition is typically used for quantification, while a second transition is used for confirmation.
Q5: What is the importance of enzymatic hydrolysis for urine samples?
A5: In the body, many drugs and their metabolites, including this compound, are conjugated with glucuronic acid to increase their water solubility and facilitate excretion in urine.[15] These glucuronide conjugates may not be readily detectable by some analytical methods. Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronide group, releasing the free form of this compound and allowing for the measurement of the total (conjugated + unconjugated) concentration, which provides a more accurate assessment of drug exposure.[3][4]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and other benzodiazepines using various analytical methods, providing a reference for expected sensitivity.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | GC-ECD | Plasma | - | 1 ng/mL | [7] |
| Multiple Benzodiazepines | LC-MS/MS | Urine | - | < 10 ng/mL | [5] |
| Multiple Benzodiazepines | LC-MS/MS | Blood | - | 5-10 ng/mL | [1] |
| Multiple Benzodiazepines | HPLC-DAD | Vitreous Humor | 30 ng/mL | 100 ng/mL | [16] |
Experimental Protocols
Protocol 1: Sensitive Quantification of this compound in Urine by LC-MS/MS
This protocol details a robust method for the sensitive analysis of this compound in urine, incorporating enzymatic hydrolysis and solid-phase extraction.
-
Sample Pre-treatment and Hydrolysis:
-
To 200 µL of urine sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 2-Hydroxyethylflurazepam-d4 at 250 ng/mL).
-
Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.[4]
-
Vortex the mixture and incubate at 50-60°C for 1-2 hours.[4]
-
After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid.[4]
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 200 µL of 0.02 N HCl and 200 µL of 20% methanol.[4]
-
Dry the cartridge under vacuum.
-
Elute the analyte with two aliquots of 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia (B1221849) solution.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or biphenyl (B1667301) analytical column (e.g., 50 x 2.1 mm, < 3 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high aqueous phase and ramping up the organic phase to elute the analyte.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
Protocol 2: Quantification of this compound in Plasma by GC-MS with Derivatization
This protocol outlines a method for analyzing this compound in plasma using gas chromatography-mass spectrometry, which requires a derivatization step.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Extract the analyte using an organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation or a suitable acylating agent.[2]
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A low-bleed methyl silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the derivatized analyte from other components.
-
MS System: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. itspsolutions.com [itspsolutions.com]
- 2. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ez.restek.com [ez.restek.com]
- 11. biotage.com [biotage.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hydroxyethylflurazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Hydroxyethylflurazepam.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Analyte Signal or Complete Signal Loss
-
Possible Cause: Significant ion suppression due to co-eluting matrix components. In biological samples, phospholipids (B1166683) are a major cause of ion suppression.[1] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1][2]
-
Solutions:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances. Transitioning from simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[1][3] Mixed-mode SPE, in particular, has been shown to be effective in reducing matrix effects for benzodiazepines in urine samples.[4][5]
-
Optimize Chromatography: Adjust the chromatographic conditions to achieve better separation between this compound and interfering matrix components.[3] This can involve modifying the mobile phase composition, gradient profile, or using a column with a different selectivity.[6] Ultra-Performance Liquid Chromatography (UPLC) can provide significantly better resolution compared to traditional HPLC, which helps in reducing ion suppression.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression.[7][8]
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less affected by matrix effects.[7]
-
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects across different samples. The composition of biological matrices can differ between individuals or collection times, leading to varying degrees of ion suppression or enhancement.[8]
-
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects.[3][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.[3] This helps to normalize the matrix effects between the calibrators and the samples being analyzed.
-
Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE or LLE, will minimize the variability in matrix composition between samples, leading to more reproducible results.[1][3]
-
Issue 3: Peak Tailing or Splitting
-
Possible Cause: While often a chromatographic issue, severe matrix effects can sometimes contribute to poor peak shape. High concentrations of matrix components can overload the analytical column or interact with the analyte.
-
Solutions:
-
Optimize Sample Cleanup: As with other matrix-related issues, a more effective sample preparation method is the first step.
-
Check for Column Contamination: Flush the analytical column according to the manufacturer's recommendations.[9] Regular replacement of guard columns is also crucial.[9]
-
Sample Solvent Composition: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent on-column precipitation.[9] The sample diluent should ideally be the same as or weaker than the initial mobile phase.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effect refers to the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[10][11] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][12]
Q2: How can I quantitatively assess matrix effects?
A2: The most common method is the post-extraction spike method.[1][10] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[10]
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma, serum, and urine, the primary sources of matrix effects are endogenous components like phospholipids, proteins, salts, and metabolites.[1][10] Exogenous substances, including anticoagulants and dosing vehicles, can also contribute.[10]
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components.[12] For benzodiazepines like this compound, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects by providing a cleaner sample extract.[1][3][13] Mixed-mode SPE, which utilizes multiple retention mechanisms, can offer superior cleanup for complex matrices like urine.[4][5]
Q5: Can optimizing the LC method help in overcoming matrix effects?
A5: Yes. Optimizing chromatographic conditions to achieve better separation of the analyte from matrix components can significantly reduce the likelihood of co-elution and the associated ion suppression.[3] This can be achieved by adjusting the mobile phase, using a different column, or employing techniques like UPLC for higher resolution.[6]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Benzodiazepine Analysis
| Sample Preparation Technique | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Reversed-Phase SPE (Oasis HLB) | - | 25.3 | [4] |
| Mixed-Mode SPE (Oasis MCX) | 91 | 17.7 | [4] |
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Benzodiazepines in Urine
This protocol is adapted from a method for the analysis of urinary benzodiazepines.[4]
-
Sample Pre-treatment: To 200 µL of urine in an Oasis MCX µElution Plate, add 20 µL of the internal standard solution and 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.
-
Hydrolysis: Incubate the plate at 50 °C for 1 hour.
-
Quenching: Quench the reaction by adding 200 µL of 4% H3PO4.
-
Loading: Apply the pre-treated sample to the sorbent bed under vacuum.
-
Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by 200 µL of 20% MeOH.
-
Drying: Dry the plate under high vacuum for 30 seconds.
-
Elution: Elute the analytes with 2 x 25 µL of 60:40 ACN:MeOH containing 5% strong ammonia (B1221849) solution.
-
Dilution: Dilute the eluate with 100 µL of sample diluent (e.g., 2% ACN:1% formic acid in water) before LC-MS/MS analysis.
Visualizations
Experimental Workflow for Overcoming Matrix Effects
Caption: A decision-tree workflow for addressing and mitigating matrix effects in LC-MS/MS analysis.
Logical Relationship of Matrix Effect Mitigation Strategies
Caption: Key pre-analytical and analytical strategies to combat matrix effects in LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gas Chromatography Conditions for Flurazepam Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of flurazepam and its metabolites by gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of flurazepam metabolites?
A1: Many of flurazepam's metabolites, such as hydroxyethylflurazepam and N-desalkyl-3-hydroxyflurazepam, are polar due to the presence of hydroxyl or amine groups. These polar functional groups can lead to poor peak shape (tailing), adsorption onto active sites in the GC system (e.g., inlet liner and column), and thermal degradation in the hot injector.[1][2] Derivatization, most commonly silylation, replaces the active hydrogens on these polar groups with a less polar and more thermally stable group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4][5][6] This process increases the volatility and thermal stability of the metabolites, resulting in improved chromatographic peak shape, better sensitivity, and more reproducible results.[2]
Q2: What are the most common derivatization reagents for flurazepam metabolites?
A2: Silylation reagents are the most frequently used for derivatizing flurazepam and its metabolites. Common reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with 1% trimethylchlorosilane (TMCS) as a catalyst, it is a potent silylating agent.[7][8]
-
N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA): This reagent forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[3][4]
The choice of reagent can depend on the specific metabolites being targeted and the desired stability of the derivatives.
Q3: Which GC column is recommended for the separation of flurazepam and its metabolites?
A3: A low- to mid-polarity capillary column is generally suitable for the separation of derivatized flurazepam and its metabolites. A common choice is a DB-5 or equivalent 5% phenyl-methylpolysiloxane column.[9][10][11] These columns offer good resolution and thermal stability for a wide range of compounds. Other columns, such as those with a polydimethylsiloxane (B3030410) stationary phase, have also been used successfully.[12]
Q4: What are "analyte protectants" and should I use them for benzodiazepine (B76468) analysis?
A4: Analyte protectants are compounds added to samples and standards that are co-injected with the analytes of interest.[2] These compounds, such as sorbitol, can help to mask active sites in the GC inlet and column, preventing the adsorption and degradation of sensitive analytes like some benzodiazepine metabolites.[2][13][14] The use of analyte protectants can significantly improve the linearity of calibration curves and the overall response for problematic compounds.[2][13][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks) for Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and poor resolution between adjacent peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | Deactivate the Inlet Liner: Use a deactivated liner and replace it regularly. Condition the Column: Properly condition the column according to the manufacturer's instructions to ensure an inert surface. Trim the Column: If the front of the column is contaminated, trimming 10-20 cm can restore performance.[2] |
| Incomplete Derivatization | Optimize Derivatization Reaction: Ensure the reaction goes to completion by optimizing the reagent volume, temperature, and time. Ensure your sample and solvents are dry as silylating reagents react with water.[5] |
| Low Inlet Temperature | Increase Inlet Temperature: A higher inlet temperature can improve the volatilization of less volatile compounds. However, be cautious of thermal degradation of labile compounds. A good starting point is 250 °C. |
| Column Overload | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. |
Issue 2: Poor Linearity of Calibration Curve (especially at low concentrations)
Symptoms:
-
The calibration curve is not linear and has a low coefficient of determination (R² < 0.99).[2]
-
A negative deviation is observed at lower concentrations.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Adsorption | Use a Deactivated Inlet Liner: Ensure the liner is inert and replace if necessary.[2] Use Analyte Protectants: Add a compound like sorbitol to your standards and samples to mask active sites.[2][13][14] |
| Thermal Degradation in Inlet | Optimize Inlet Temperature: Find a balance between efficient volatilization and minimizing degradation. Consider a Cooler Injection Technique: If available, explore options like pulsed splitless or on-column injection. |
| Matrix Effects (for biological samples) | Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Use an Internal Standard: An appropriate internal standard can help to compensate for matrix effects. |
Issue 3: Ghost Peaks in the Chromatogram
Symptoms:
Possible Causes and Solutions:
| Cause | Solution |
| Carryover from Previous Injections | Increase Final Oven Temperature and Hold Time: Ensure all components from the previous sample have eluted. Clean the Inlet: Contamination in the inlet liner is a common source of carryover.[15] |
| Septum Bleed | Use High-Quality Septa: Choose septa that are low-bleed and appropriate for your inlet temperature. Replace the Septum Regularly: Overtightening the septum nut can also cause bleed. |
| Contaminated Syringe | Thoroughly Clean the Syringe: Implement a rigorous syringe cleaning protocol between injections. Replace the Syringe: If contamination persists, the syringe may need to be replaced.[15] |
| Contaminated Carrier Gas or Gas Lines | Use High-Purity Gas: Ensure the carrier gas meets the purity requirements for your detector. Check for Leaks: Leaks can introduce atmospheric contaminants. |
Experimental Protocols
Sample Preparation and Derivatization (Silylation)
This is a general protocol and may require optimization for your specific application and matrix.
1. Sample Extraction:
-
For plasma or urine samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove matrix interferences.[3]
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS or MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Vortex the mixture gently to ensure it is well mixed.
-
Heat the sample at 70-80°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection into the GC.
Data Presentation
GC-MS Operating Conditions
The following table summarizes typical GC-MS conditions for the analysis of flurazepam and its metabolites.
| Parameter | Recommended Setting |
| GC Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp 1: 20°C/min to 200°C, hold for 1 minRamp 2: 10°C/min to 285°C, hold for 5 minRamp 3: 10°C/min to 310°C, hold for 4 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 - 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Note: This temperature program is an example and should be optimized for your specific separation needs.
Retention Times of Flurazepam and Metabolites
The following table provides approximate retention times for flurazepam and its major metabolites after derivatization. These values can vary depending on the specific GC system, column, and operating conditions.
| Compound | Derivatization | Approximate Retention Time (min) |
| Flurazepam | Not required | Varies |
| N-Desalkylflurazepam | Silylation | Varies |
| This compound | Silylation | Varies |
| Monodesethylflurazepam | Silylation | Varies |
| Didesethylflurazepam | Silylation | Varies |
Mandatory Visualization
Caption: Troubleshooting workflow for GC analysis of flurazepam metabolites.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. scilit.com [scilit.com]
- 5. youtube.com [youtube.com]
- 6. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. arch.ies.gov.pl [arch.ies.gov.pl]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Stability Assessment of Hydroxyethylflurazepam in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability assessment of Hydroxyethylflurazepam in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is a major active metabolite of the benzodiazepine (B76468) drug, flurazepam, which is used to treat insomnia.[1] Accurate measurement of its concentration in biological matrices like blood, plasma, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The stability of this compound is a concern because its degradation can lead to inaccurate quantification, potentially impacting clinical and legal decisions. Delays between sample collection and analysis, which can range from weeks to months, make analyte degradation a significant issue.
Q2: Which biological matrix is most suitable for storing this compound?
A2: Based on studies of various benzodiazepines, urine is generally considered the most stable matrix for long-term storage.[2][3] However, the choice of matrix ultimately depends on the specific objectives of the study.
Q3: What are the optimal storage temperatures for preserving this compound in biological samples?
A3: For long-term storage, freezing at -20°C or lower is recommended. While some degradation may still occur, it is significantly less than at refrigerated (4°C) or room temperatures.[2][3][4][5] For short-term storage, refrigeration at 4°C is acceptable, but room temperature storage should be avoided as it can lead to substantial degradation of many benzodiazepines.[2][4][5]
Q4: Are there any preservatives that can enhance the stability of this compound?
A4: The use of sodium fluoride (B91410) (NaF) as a preservative is often recommended for whole blood samples to inhibit enzymatic activity that can degrade benzodiazepines.[2] However, for ester-type drugs, some common preservatives like sodium azide (B81097) (NaN3) might accelerate hydrolysis and should be used with caution.[6]
Q5: Does the pH of the biological matrix affect the stability of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in urine samples. | The analyte may be present as a glucuronide conjugate. | Perform enzymatic hydrolysis with β-glucuronidase to deconjugate the this compound glucuronide before extraction.[7][8] |
| Analyte concentrations are lower than expected in stored samples. | Degradation of this compound due to improper storage conditions. | Review storage temperature and duration. Ensure samples are stored at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.[2][3] |
| High variability in results between replicate samples. | Inconsistent sample handling and processing. | Standardize all procedures, from sample collection to extraction and analysis. Ensure thorough mixing of samples before aliquoting. |
| Poor recovery during sample extraction. | Suboptimal extraction method or pH. | Optimize the extraction procedure. For liquid-liquid extraction from urine, ensure the pH is adjusted to approximately 9.0.[7] Consider alternative extraction methods like solid-phase extraction (SPE).[9][10] |
| Presence of interfering peaks in the chromatogram. | Matrix effects from endogenous components in the biological sample. | Employ a more selective extraction method to remove interfering substances. Optimize chromatographic conditions to improve the resolution between the analyte and interfering peaks. The use of tandem mass spectrometry (MS/MS) can also enhance selectivity.[11] |
Quantitative Data Summary
The stability of this compound can be influenced by the biological matrix, storage temperature, and duration. The following tables summarize available data on the stability of this compound and other benzodiazepines.
Table 1: Stability of this compound in Urine
| Storage Temperature | Duration | Analyte Concentration Change | Reference |
| 4°C or -20°C | 8 months | >20% decrease | [2][3] |
Table 2: General Stability of Benzodiazepines in Whole Blood
| Storage Temperature | Duration | General Observation | Reference |
| Room Temperature | 1 year | Concentration decreased to 70-100% of the initial value. | [2] |
| 4°C | 1 year | Decrease of 50-100% for low and high concentrations, respectively. | [2] |
| -20°C | 1 year | Decrease of 10-20% for high and low concentrations, respectively. | [2] |
| -80°C | 1 year | Not significant loss at high concentrations (except for midazolam). At low concentrations, a 5-12% decrease was observed. | [4] |
Experimental Protocols
1. Sample Collection and Handling
-
Urine: Collect urine in sterile containers. If not analyzed immediately, store at 4°C for up to 24 hours or freeze at -20°C or lower for long-term storage.
-
Whole Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a preservative (e.g., sodium fluoride). Gently mix the contents. If not processed immediately, store at 4°C for short-term or freeze at -20°C or lower for long-term storage.
-
Plasma: Collect blood as described for whole blood. Centrifuge the blood sample to separate the plasma. Transfer the plasma to a clean tube and store at -20°C or lower.
2. Analytical Methodology: HPLC for this compound in Urine
This protocol is based on the method described for the determination of N-1-hydroxyethylflurazepam in human urine.[7]
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add a suitable amount of β-glucuronidase.
-
Incubate the mixture to deconjugate the this compound glucuronide.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the hydrolyzed urine sample to 9.0.
-
Add an appropriate organic solvent for extraction.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Microparticulate silica (B1680970) gel column.
-
Mobile Phase: Isocratic elution.
-
Detector: UV detector at 254 nm.
-
Injection: Use an automatic sample injector for consistency.
-
Visualizations
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. This compound | C21H23ClFN3O2 | CID 128762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Technical Support Center: Minimizing Analyte Degradation During Benzodiazepine Sample Storage
This guide provides researchers, scientists, and drug development professionals with detailed information to mitigate the degradation of benzodiazepines in biological samples during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause benzodiazepine (B76468) degradation in stored samples?
The stability of benzodiazepines in biological matrices is influenced by several factors. The most significant is storage temperature, with higher temperatures accelerating degradation.[1][2] Other critical factors include the specific benzodiazepine's chemical structure, the pH of the matrix, exposure to light, and the presence of enzymes or microorganisms that can continue to metabolize the drugs post-collection, especially in postmortem samples.[3][4] Analyte degradation can also occur through binding to proteins or adsorption to sample container surfaces.
Q2: What are the optimal temperature and duration for storing biological samples containing benzodiazepines?
For long-term storage, freezing samples is crucial.
-
-80°C: This is the best temperature for long-term storage, showing minimal to no significant loss for most benzodiazepines over a year.[1][5] At low concentrations, a decrease of 5-12% was noted for some analytes after one year.[5]
-
-20°C: This temperature is also effective and generally ensures stability for several weeks or months.[1] Studies have shown a measured decrease of 10-20% for both high and low concentrations after a year.[5] Benzodiazepine concentrations have been observed to remain almost stable in samples stored at both -20°C and -80°C.[3]
-
4°C (Refrigeration): Significant degradation occurs at this temperature. Losses can range from 50% to 100% over a year, depending on the initial concentration.[1][5]
-
Room Temperature: This condition leads to the most rapid and severe degradation. Losses can approach 100% for some compounds, such as lorazepam and chlordiazepoxide, over several months.[6][7]
Q3: How does pH affect the stability of benzodiazepines?
The pH of the sample matrix can significantly impact the stability of certain benzodiazepines. For example, some benzodiazepines like alprazolam and triazolam exhibit notable degradation in acidic conditions (pH 4.0), especially at elevated temperatures.[4] Conversely, some benzodiazepines can undergo structural interconversion in response to pH changes; for instance, the seven-membered ring of some compounds can open in acidic environments at or below pH 3.[8] In urine samples, the conversion of flunitrazepam and clonazepam to their 7-amino metabolites has been observed at neutral pH, a process that does not occur in buffered saline, suggesting a matrix-specific mechanism.[4]
Q4: How can I prevent the adsorption of benzodiazepines to container surfaces?
Adsorption to container surfaces can cause a significant loss of analyte, leading to inaccurate quantification.[9] This is particularly problematic for more hydrophobic compounds and with certain types of plastics.
-
Container Material: Diazepam is known to be highly sorbed by plastic materials like polyvinyl chloride (PVC).[10][11] Substantial loss of basic drugs has also been observed with polystyrene tubes.[12] To minimize this risk, it is recommended to use glass or polypropylene (B1209903) tubes for sample collection and storage.
-
Gel Separator Tubes: The gel in some blood collection tubes can adsorb benzodiazepines over time.[9] After one month of storage, significant losses exceeding 20% were seen for clonazepam, diazepam, and temazepam in plasma separator tubes.[9] If long-term storage is planned, it is preferable to use tubes without separator gels or to transfer the plasma/serum to a secondary glass or polypropylene tube.
Q5: Do repeated freeze-thaw cycles affect benzodiazepine stability?
While some studies indicate that certain benzodiazepines are stable for at least four freeze-thaw cycles, it is a potential source of degradation and should be minimized.[1] A systematic evaluation of 22 sedatives in urine recommended minimizing freeze-thaw cycles to preserve sample integrity.[4] It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated from the same sample.
Troubleshooting Guide
Issue 1: Significantly lower than expected analyte concentration in stored samples.
-
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting: Verify the storage temperature logs. Samples stored at room temperature or 4°C will show significant degradation.[5] For instance, lorazepam and chlordiazepoxide concentrations can decrease by almost 100% when kept at room temperature for six months.[6][7]
-
Solution: Always store samples at -20°C, or preferably -80°C, immediately after processing.[3] Ensure an uninterrupted cold chain during sample transport and handling.
-
-
Possible Cause 2: Adsorption to Container.
-
Troubleshooting: Check the material of the storage tubes. If PVC or polystyrene containers were used, analyte loss due to surface adsorption is likely, especially for lipophilic drugs.[9][11]
-
Solution: Re-evaluate protocols and mandate the use of glass or polypropylene containers for all benzodiazepine-related studies.
-
-
Possible Cause 3: Analyte Instability.
-
Troubleshooting: Review literature for the specific benzodiazepine being analyzed. Some are inherently less stable than others. Ketazolam, for example, is highly unstable, while diazepam and oxazepam are relatively stable.[6][13]
-
Solution: Analyze samples as soon as possible after collection, especially when dealing with known unstable compounds.[1]
-
Issue 2: High variability in results between replicate samples.
-
Possible Cause 1: Inconsistent Freeze-Thaw Cycles.
-
Troubleshooting: Determine if replicates were subjected to different numbers of freeze-thaw cycles.
-
Solution: Standardize sample handling procedures. When a sample is thawed, it should be vortexed thoroughly to ensure homogeneity. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[4]
-
-
Possible Cause 2: Low Analyte Recovery During Extraction.
-
Troubleshooting: Low recovery can be mistaken for degradation. Review the sample preparation and extraction method for efficiency and reproducibility.[14]
-
Solution: Perform extraction recovery experiments by comparing analyte response in pre-extracted spiked samples to post-extracted spiked samples.[15] Optimize the extraction procedure (e.g., LLE, SPE) to ensure consistent and high recovery.[16]
-
Issue 3: Appearance of unknown peaks in the chromatogram after storage.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting: The unknown peaks are likely metabolites or degradation products. This is common when samples are stored at suboptimal temperatures.[2] For example, ketazolam degradation can lead to the appearance of a diazepam peak.[13]
-
Solution: Use mass spectrometry to identify the unknown peaks and confirm if they are known metabolites or degradation products of the target analyte.[17] This confirms that degradation has occurred and reinforces the need for stricter storage conditions.
-
Data Presentation
Table 1: Effect of Storage Temperature on Benzodiazepine Concentration in Whole Blood Over 1 Year. This table summarizes the percentage decrease in the concentration of four benzodiazepines (clonazepam, midazolam, flunitrazepam, oxazepam) after one year of storage at different temperatures.
| Storage Temp. | Concentration | % Decrease After 1 Year | Citation(s) |
| Room Temp. | High | ~70% | [1][5] |
| Low | ~100% | [1][5] | |
| 4°C | High | 50% - 80% | [1][5] |
| Low | 90% - 100% | [1][5] | |
| -20°C | High & Low | 10% - 20% | [1][5] |
| -80°C | High | Not Significant (except Midazolam) | [1][5] |
| Low | 5% - 12% | [1][5] |
Table 2: Stability Classification of Various Benzodiazepines in Blood After 6 Months of Storage. This table categorizes benzodiazepines based on their stability across various temperature conditions (Room Temp, 4°C, -20°C, -80°C).
| Stability Level | Benzodiazepines | Observations | Citation(s) |
| Highly Stable | Diazepam, Oxazepam, Nordazepam, Prazepam | Degradation rate of only 0-10% at all tested temperatures. | [6][7] |
| Highly Unstable | Lorazepam, Chlordiazepoxide | Losses approaching 100% when stored at room temperature. | [6][7] |
| Moderately Stable | Estazolam | Remained relatively stable during a six-month study. | [3][13] |
| Unstable | Ketazolam | Proved to be the most unstable, with 100% loss within 1-2 weeks at room temperature. | [3][13] |
| Unstable | Zopiclone, Phenazepam | Among the least stable drugs in a multi-analyte study. | [1] |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of Benzodiazepines in Human Plasma
-
Objective: To determine the long-term stability of a target benzodiazepine in human plasma at four different temperature conditions (-80°C, -20°C, 4°C, and room temperature) over a period of 6 months.
-
Materials & Reagents:
-
Blank, pooled human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Certified reference standard of the target benzodiazepine
-
Internal Standard (IS), typically a deuterated analog
-
Methanol or other appropriate solvent for stock solutions
-
Sample storage tubes (polypropylene or glass)
-
LC-MS/MS system
-
-
Preparation of Stock and Spiking Solutions:
-
Prepare a 1 mg/mL primary stock solution of the benzodiazepine in methanol.
-
From the primary stock, prepare intermediate and spiking solutions at appropriate concentrations to spike into the plasma. Solutions should be stored at -20°C or colder.
-
-
Sample Preparation:
-
Thaw the blank human plasma at room temperature and vortex to ensure homogeneity.
-
Spike the bulk plasma with the benzodiazepine spiking solution to achieve two final concentrations (e.g., a low QC and a high QC level).
-
Gently mix the spiked plasma for 15 minutes.
-
Aliquot the spiked plasma into the storage tubes (e.g., 0.5 mL per tube). Prepare enough aliquots for all time points and conditions, with replicates (n=3 or 5) for each.
-
-
Storage and Sampling:
-
A set of "time zero" (T0) samples should be processed and analyzed immediately to establish the baseline concentration.
-
Divide the remaining aliquots into four groups and place them into their respective storage conditions:
-
Room Temperature (e.g., 20-25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep Frozen (-80°C)
-
-
Define the testing time points (e.g., Day 7, Day 14, 1 month, 3 months, 6 months).[5]
-
At each time point, retrieve the designated replicates from each storage condition. Allow frozen samples to thaw completely at room temperature.
-
-
Sample Extraction and Analysis:
-
Perform sample extraction using a validated method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[5][16]
-
Add the internal standard to all samples, including calibration standards and controls, prior to extraction.
-
Evaporate the extracted solvent and reconstitute the residue in the mobile phase.
-
Analyze the samples using a validated LC-MS/MS method.[6][7]
-
-
Data Analysis:
-
Calculate the mean concentration for the replicates at each time point and storage condition.
-
Determine the stability by comparing the mean concentration at each time point to the mean concentration of the baseline (T0) samples.
-
Calculate the percentage of analyte remaining: (Mean Conc. at T_x / Mean Conc. at T_0) * 100%.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Visual Guides
Caption: Workflow for a long-term benzodiazepine stability study.
Caption: Simplified metabolic pathway for Diazepam.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption of Therapeutic and Recreational Drugs During Prolonged Storage of Plasma Samples in Gel Separator Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Technical Support Center: Addressing Cross-Reactivity in Benzodiazepine Immunoassay Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-reactivity in benzodiazepine (B76468) immunoassay screening.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of benzodiazepine immunoassays?
A1: Cross-reactivity occurs when the antibodies in an immunoassay, designed to detect a specific benzodiazepine or its metabolites, also bind to other structurally similar or dissimilar molecules. This can lead to a positive result even in the absence of the target benzodiazepine, known as a false positive. Conversely, some benzodiazepines or their metabolites may not be effectively detected by the assay, leading to false negatives.
Q2: What are the common causes of false-positive results in benzodiazepine immunoassays?
A2: False-positive results in benzodiazepine immunoassays can be caused by the presence of other prescribed medications, over-the-counter drugs, or herbal supplements that share structural similarities with benzodiazepines.[1][2] One of the most frequently cited medications is the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) (Zoloft).[1][2][3][4] The non-steroidal anti-inflammatory drug (NSAID) oxaprozin (B1677843) (Daypro) is also a known cross-reactant.[2][3] Other common culprits include certain antihistamines like diphenhydramine (B27) (Benadryl) and doxylamine, as well as some other NSAIDs and muscle relaxants.[1][4]
Q3: Can different benzodiazepines show varying levels of detection in the same immunoassay?
A3: Yes, immunoassays often exhibit variable sensitivity to different benzodiazepines. Many assays are designed to detect metabolites common to several benzodiazepines, such as nordiazepam and oxazepam.[5][6] Consequently, benzodiazepines that do not produce these metabolites in significant amounts, like alprazolam (Xanax), clonazepam (Klonopin), and lorazepam (Ativan), may be poorly detected, potentially leading to false-negative results.[5][7][8]
Q4: What is the importance of confirmatory testing for presumptive positive results?
A4: All positive results from an immunoassay screen are considered presumptive and should be confirmed by a more specific and sensitive method.[2][8][9] Confirmatory methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), can definitively identify and quantify the specific drug and its metabolites present in the sample.[2][8] This is crucial for avoiding misinterpretation of results, which can have significant clinical or research implications.
Q5: How can the detection of benzodiazepine metabolites, particularly glucuronidated forms, be improved?
A5: Many benzodiazepines are metabolized in the body and excreted in the urine as glucuronide conjugates.[10] Standard immunoassays may have poor cross-reactivity with these glucuronidated metabolites, leading to false negatives.[10] To improve detection, a pre-treatment step involving enzymatic hydrolysis with β-glucuronidase can be employed.[1] This enzyme cleaves the glucuronide group, converting the metabolite back to a form that is more readily detected by the immunoassay. Some newer immunoassay kits incorporate a β-glucuronidase hydrolysis step directly into their protocol.
Troubleshooting Guides
Issue 1: Unexpected Positive Result (Suspected False Positive)
Symptoms:
-
A positive result in a benzodiazepine immunoassay for a sample from a subject with no history of benzodiazepine use.
-
The subject is on other medications or has consumed certain over-the-counter products or supplements.
Troubleshooting Steps:
-
Review Subject's Medication and Supplement History: Carefully document all prescribed medications, over-the-counter drugs, and herbal supplements the subject has taken.[2] Pay close attention to substances known to cross-react with benzodiazepine immunoassays (see Table 1).
-
Perform Confirmatory Testing: Submit the sample for confirmatory analysis using a highly specific method like GC-MS or LC-MS/MS.[2] These methods can distinguish between benzodiazepines and other cross-reacting compounds.
-
Consult Immunoassay Kit's Package Insert: Review the package insert for your specific immunoassay kit to identify the list of known cross-reactants and the concentrations at which they may cause a positive result.
Issue 2: Unexpected Negative Result (Suspected False Negative)
Symptoms:
-
A negative immunoassay result for a sample from a subject with a known history of benzodiazepine use.
-
The subject is known to be taking a benzodiazepine that is poorly detected by standard immunoassays (e.g., lorazepam, alprazolam).
Troubleshooting Steps:
-
Identify the Specific Benzodiazepine: Determine the exact benzodiazepine the subject is taking.
-
Check Immunoassay Specificity: Consult the package insert for your immunoassay kit to assess its cross-reactivity with the specific benzodiazepine and its metabolites. Many standard assays have low sensitivity for certain benzodiazepines.[7][8]
-
Incorporate a Hydrolysis Step: If the benzodiazepine is primarily excreted as a glucuronidated metabolite (e.g., lorazepam), re-test the sample after performing an enzymatic hydrolysis step to improve detection.
-
Utilize a More Sensitive Immunoassay: Consider using a high-sensitivity benzodiazepine immunoassay designed to have broader cross-reactivity with a wider range of benzodiazepines and their metabolites.
-
Perform Confirmatory Testing: If suspicion of benzodiazepine use remains high despite a negative screen, send the sample for confirmatory testing by LC-MS/MS or GC-MS, as these methods are more sensitive and can detect a wider range of compounds.[8]
Data Presentation
Table 1: Common Substances Reported to Cross-React with Benzodiazepine Immunoassays
| Class | Substance | Brand Name (Example) |
| Antidepressants (SSRIs) | Sertraline | Zoloft |
| NSAIDs | Oxaprozin | Daypro |
| Naproxen | Aleve | |
| Fenoprofen | Nalfon | |
| Tolmetin | Tolectin | |
| Antihistamines | Diphenhydramine | Benadryl |
| Doxylamine | Unisom | |
| Antipsychotics | Chlorpromazine | Thorazine |
| Anticonvulsants | Carbamazepine | Tegretol |
| Herbal Supplements | Valerian Root | - |
Note: This list is not exhaustive, and cross-reactivity can vary significantly between different immunoassay kits. Always consult the manufacturer's package insert for specific information.
Table 2: Cross-Reactivity of Various Benzodiazepines and Metabolites with a Commercial ELISA Kit
| Compound | I-50 in EIA Buffer (ng/mL) | % Cross-Reactivity (Oxazepam = 100%) |
| Oxazepam | 5.81 | 100% |
| Flualprazolam | - | 467% |
| Diazepam | - | 434% |
| Estazolam | - | 365% |
| Nordiazepam | - | 361% |
| Alprazolam | - | 346% |
| Bromazolam | - | 328% |
| Lormetazepam | - | 231% |
| Temazepam | - | 192% |
| Phenazepam | - | 190% |
| Triazolam | - | 171% |
| 7-amino-Flunitrazepam | - | 147% |
| Diclazepam | - | 142% |
| Nitrazepam | - | 141% |
| Clonazolam | - | 120% |
| Flubromazepam | - | 120% |
| Source: Adapted from Neogen Corporation, Benzodiazepine Group (Oxazepam/Clonazepam) ELISA Kit insert.[11] The I-50 value represents the concentration of the drug that causes 50% inhibition of the signal. |
Experimental Protocols
Protocol 1: General Procedure for Competitive Benzodiazepine Immunoassay (Urine)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for the qualitative screening of benzodiazepines in urine.
Materials:
-
Benzodiazepine ELISA kit (containing antibody-coated microplate, drug-enzyme conjugate, substrate, wash buffer, stop solution, and calibrators/controls)
-
Urine specimen
-
Precision pipettes and disposable tips
-
Microplate reader
Procedure:
-
Sample Preparation: Collect a urine specimen in a clean, dry container. If the specimen contains visible particles, it should be centrifuged or filtered.[12]
-
Assay Setup: Bring all reagents and specimens to room temperature.
-
Addition of Reagents:
-
Pipette calibrators, controls, and patient samples into the appropriate wells of the antibody-coated microplate.
-
Add the drug-enzyme conjugate to each well.
-
-
Incubation: Incubate the plate for a specified time and temperature as per the kit instructions. During this step, the drug in the sample and the drug-enzyme conjugate compete for binding to the antibodies on the plate.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound materials.
-
Substrate Addition: Add the substrate to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Second Incubation: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Reading the Results: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Interpretation: Compare the absorbance of the patient samples to the absorbance of the cutoff calibrator. In a competitive immunoassay, a sample with an absorbance lower than the cutoff is considered positive for benzodiazepines.
Protocol 2: Enzymatic Hydrolysis of Urine Samples for Benzodiazepine Analysis
This protocol is for the pre-treatment of urine samples to cleave glucuronide conjugates, thereby increasing the detectability of certain benzodiazepine metabolites.
Materials:
-
Urine specimen
-
β-glucuronidase enzyme
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 5.0)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a defined volume of urine (e.g., 1 mL) into a clean tube.
-
Buffering: Add the appropriate buffer to adjust the pH of the urine to the optimal range for the enzyme (typically pH 4.5-5.0).
-
Enzyme Addition: Add a specified amount of β-glucuronidase solution to the buffered urine. The amount of enzyme and incubation time will depend on the enzyme's activity and the specific protocol.
-
Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 50-60°C) for a designated period (ranging from 30 minutes to several hours).[13]
-
Termination of Reaction: After incubation, the reaction can be stopped by cooling the sample or by adding a reagent that denatures the enzyme, such as a strong acid or base, depending on the subsequent analytical method.
-
Sample Clarification: Centrifuge the sample to pellet any precipitate that may have formed during the hydrolysis process.
-
Analysis: The supernatant can now be used for immunoassay screening or be further processed for confirmatory analysis.
Protocol 3: LC-MS/MS Confirmation of Benzodiazepines in Urine
This protocol provides a general outline for the confirmation and quantification of benzodiazepines in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Urine specimen (hydrolyzed or non-hydrolyzed)
-
Internal standards (deuterated analogs of the target benzodiazepines)
-
Solid-phase extraction (SPE) cartridges or 96-well plates
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
Reagents for sample pre-treatment and extraction (e.g., buffers, organic solvents)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of urine, add 20 µL of the internal standard solution.
-
If hydrolysis is required, follow Protocol 2.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol (B129727) followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the benzodiazepines from the cartridge with an appropriate organic solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The benzodiazepines are separated on the LC column based on their physicochemical properties.
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by ESI in positive mode).
-
In the tandem mass spectrometer, specific precursor ions for each benzodiazepine are selected and fragmented to produce characteristic product ions.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific transitions for each target analyte and its internal standard.
-
-
Data Analysis:
-
Identify each benzodiazepine by its retention time and the presence of its specific precursor-product ion transitions.
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
References
- 1. myadlm.org [myadlm.org]
- 2. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. labcorp.com [labcorp.com]
- 6. usscreeningsource.com [usscreeningsource.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Urine Drug Tests: Ordering and Interpretation | AAFP [aafp.org]
- 9. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irispublishers.com [irispublishers.com]
- 11. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
Technical Support Center: Method Refinement for Simultaneous Analysis of Multiple Benzodiazepine Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the simultaneous analysis of multiple benzodiazepine (B76468) metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column contamination or degradation- Sample overload | - Adjust mobile phase pH to ensure analytes are in a single ionic form.- Use a guard column and flush the column regularly.- Dilute the sample or inject a smaller volume. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix- Analyte degradation during sample preparation or analysis- Matrix effects (ion suppression or enhancement in LC-MS/MS) | - Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner extracts.[1]- Avoid high temperatures; for thermally labile compounds, HPLC is preferable to GC.[2][3]- Use a matrix-matched calibration curve or stable isotope-labeled internal standards.[4] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column aging | - Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a stable temperature.- Replace the column if performance degrades significantly. |
| Presence of Ghost Peaks | - Carryover from previous injections- Contamination of the syringe or injector port | - Implement a robust needle wash protocol between injections.- Clean the injector port and replace the septum regularly. |
| Failure to Detect Certain Metabolites | - Insufficient sensitivity of the detection method- Metabolite concentration below the limit of detection (LOD)- Inappropriate ionization mode (for MS detection) | - Switch to a more sensitive detector, such as a mass spectrometer (MS).[2][3]- Optimize sample preparation to pre-concentrate the analytes.- Test both positive and negative ionization modes to determine the optimal setting for each metabolite.[5] |
| Thermal Degradation of Analytes (GC-MS) | - High injection port or column temperature | - Use a lower temperature program.- Consider derivatization to increase thermal stability.[1]- Alternatively, use LC-MS/MS which does not require high temperatures.[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of benzodiazepine metabolites.
What is the most suitable analytical technique for the simultaneous analysis of multiple benzodiazepine metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high sensitivity, specificity, and ability to analyze a wide range of benzodiazepines and their metabolites without the need for derivatization.[2][6] While gas chromatography-mass spectrometry (GC-MS) can also be used, it may require derivatization for thermally unstable compounds.[1][7] High-performance liquid chromatography (HPLC) with UV detection is another option but may lack the required sensitivity and specificity for forensic applications.[3]
What are the critical steps in sample preparation for benzodiazepine analysis?
Effective sample preparation is crucial for accurate analysis and typically involves extraction and clean-up. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2] SPE is often preferred as it can provide cleaner extracts, reduce matrix effects, and improve extraction efficiency.[1] For urine samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide conjugates.[8]
How can matrix effects be minimized in LC-MS/MS analysis?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge. Strategies to mitigate these effects include:
-
Efficient sample clean-up: Using techniques like SPE to remove interfering substances.[1]
-
Chromatographic separation: Optimizing the HPLC method to separate analytes from co-eluting matrix components.
-
Use of internal standards: Incorporating stable isotope-labeled internal standards that co-elute with the analytes can compensate for matrix effects.[4]
-
Matrix-matched calibrators: Preparing calibration standards in the same biological matrix as the samples.
Is derivatization necessary for the analysis of benzodiazepine metabolites?
For GC-MS analysis, derivatization is often required for polar and thermally labile metabolites to improve their volatility and thermal stability.[1][9] However, for LC-MS/MS analysis, derivatization is generally not necessary, which simplifies the sample preparation process.[3]
What are the common challenges in developing a method for the simultaneous analysis of a large number of benzodiazepines and their metabolites?
Challenges include:
-
Chromatographic resolution: Achieving baseline separation for a large number of compounds with varying polarities within a reasonable run time.
-
Varying concentrations: The method must be sensitive enough to detect low-concentration metabolites while also having a wide enough dynamic range for more abundant parent drugs.
-
Metabolic variations: Different benzodiazepines produce a wide array of metabolites, requiring a comprehensive analytical method to detect them all.[10][11]
-
Emergence of designer benzodiazepines: The continuous emergence of new designer drugs necessitates constant method updates and validation.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for the simultaneous analysis of benzodiazepine metabolites.
Table 1: Limits of Quantification (LOQ) for Selected Benzodiazepines and Metabolites
| Analyte | Method | Matrix | LOQ (ng/mL) | Reference |
| Alprazolam | UPLC-MS/MS | Whole Blood | 0.002 - 0.005 (mg/kg) | [4] |
| 7-Aminoclonazepam | LC-MS/MS | Oral Fluid | 0.1 - 1.0 | [12] |
| Diazepam | LC-MS/MS | Serum | 0.3 - 11.4 | [13] |
| Lorazepam | UPLC-MS/MS | Whole Blood | 0.002 - 0.005 (mg/kg) | [4] |
| Oxazepam | LC-MS/MS | Serum | 0.3 - 11.4 | [13] |
| Temazepam | UPLC-MS/MS | Whole Blood | 0.002 - 0.005 (mg/kg) | [4] |
| Nitrazepam | LC-MS/MS | Urine | 0.5 | [8] |
| Clonazepam | HPLC-UV | Spiked Soft Drinks | 0.03 - 0.05 (µg/mL) | [14] |
Table 2: Extraction Recoveries for Selected Benzodiazepines and Metabolites
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Multiple Benzodiazepines | Liquid-Liquid | Whole Blood | 73 - 108 | [4] |
| Multiple Benzodiazepines | Solid-Phase | Serum | > 58.1 | [13] |
| Diazepam | Automated EBS | Whole Blood | 96 - 102 | [1] |
| 7-Aminoclonazepam | Solid-Phase | Oral Fluid | 55 | [12] |
| Multiple Benzodiazepines | Solid-Phase | Oral Fluid | > 83 | [12] |
| Six Benzodiazepines | Liquid-Liquid | Spiked Soft Drinks | 93.7 - 108.7 | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Benzodiazepines in Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 200 µL of urine, add 20 µL of an internal standard solution.
-
Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.
-
Incubate the mixture at 50°C for 1 hour to hydrolyze glucuronide conjugates.
-
Quench the reaction by adding 200 µL of 4% H₃PO₄.[8]
-
-
SPE Procedure:
-
Condition an Oasis MCX µElution Plate by passing methanol (B129727) followed by water through the wells.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia (B1221849) solution.
-
Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to LC-MS/MS analysis.[8]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Benzodiazepines in Whole Blood
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 0.5 mL of whole blood in a glass tube, add 50 µL of the internal standard working solution.
-
Add a suitable buffer to adjust the pH (e.g., to pH 9).[4]
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Vortex the mixture for 10-15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Simplified metabolic pathways of common benzodiazepines.
Caption: General experimental workflow for benzodiazepine metabolite analysis.
References
- 1. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 7. Use of Benzodiazepine in Forensic Analysis [sifs.in]
- 8. waters.com [waters.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Drug Testing: Benzodiazepines - Mayo Clinic Laboratories [qa.backend.mayocliniclabs.com]
- 11. medcentral.com [medcentral.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in distinguishing flurazepam intake from other benzodiazepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing flurazepam intake from other benzodiazepines during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our laboratory's initial immunoassay screen for benzodiazepines is positive. How can we confirm if this is due to flurazepam intake?
A positive immunoassay screen is presumptive and requires a more specific confirmatory method to identify the particular benzodiazepine (B76468).[1] Immunoassays are known to have varying degrees of cross-reactivity with different benzodiazepines and other compounds, which can lead to false-positive results.[2] The recommended confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These techniques can separate and identify specific benzodiazepines and their metabolites.
Q2: We are seeing a positive result for nordiazepam in our confirmatory analysis. Could this indicate flurazepam use?
Yes, the detection of nordiazepam (desmethyldiazepam) can be an indicator of flurazepam metabolism. However, nordiazepam is also a metabolite of other benzodiazepines, including diazepam, chlordiazepoxide, and prazepam. Therefore, the presence of nordiazepam alone is not sufficient to confirm flurazepam intake. A comprehensive analysis of other metabolites is necessary.
Q3: What are the key metabolites to look for to specifically identify flurazepam intake?
To specifically identify flurazepam intake, it is crucial to detect its primary metabolites. The major metabolic pathway of flurazepam involves N-dealkylation to form N-desalkylflurazepam (norflurazepam), which is then hydroxylated. Key metabolites to monitor include:
-
N-1-hydroxyethylflurazepam
-
N-desalkylflurazepam (Norflurazepam)
-
3-hydroxy-norflurazepam
The presence of N-1-hydroxyethylflurazepam is a strong indicator of recent flurazepam use. The ratio of 3-hydroxy-norflurazepam to norflurazepam in urine may also help differentiate norflurazepam intake from flurazepam metabolism.
Q4: Our immunoassay screen is negative, but we suspect flurazepam use. What could be the reason?
A negative immunoassay result does not definitively rule out benzodiazepine use.[1] This can occur due to:
-
Low Cross-reactivity: The specific immunoassay kit used may have low cross-reactivity with flurazepam and its metabolites.
-
Low Concentration: The concentration of the drug and its metabolites in the sample may be below the cut-off level of the assay.
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Timing of Sample Collection: The sample may have been collected after the drug and its metabolites have been largely eliminated from the body. Detection windows vary depending on the benzodiazepine and the sample type (urine, blood, hair).[5][6]
In cases of suspected use despite a negative screen, it is advisable to proceed with a more sensitive confirmatory method like LC-MS/MS.
Q5: We are observing unexpected peaks in our chromatogram. What could be the cause?
Unexpected peaks can arise from various sources:
-
Contamination: Ensure all glassware and equipment are thoroughly cleaned.
-
Sample Matrix Effects: The biological matrix (e.g., urine, blood) can contain endogenous substances that interfere with the analysis. Proper sample preparation, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects.[3][7]
-
Co-eluting Substances: Other drugs or their metabolites may have similar retention times to the analytes of interest. Optimizing the chromatographic conditions (e.g., mobile phase gradient, column temperature) can help resolve co-eluting peaks.
-
Derivatization Artifacts (for GC-MS): Incomplete derivatization or the formation of degradation products can lead to extra peaks.
Q6: What medications are known to cause false-positive results in benzodiazepine immunoassays?
Several medications have been reported to cause false-positive results in benzodiazepine immunoassays due to cross-reactivity. These include:
-
Sertraline (Zoloft) [2]
-
Oxaprozin (Daypro) [2]
-
Tolmetin (Tolectin) [2]
-
Naproxen (Aleve) [2]
-
Etodolac (Lodine) [2]
-
Fenoprofen (Nalfon) [2]
It is essential to review the subject's medication history when interpreting immunoassay results. All presumptive positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.
Data Presentation
Table 1: Immunoassay Cross-Reactivity of Selected Benzodiazepines
| Compound | % Cross-Reactivity (EMIT® II Plus) | % Cross-Reactivity (ARK™ HS Benzodiazepine II) |
| Alprazolam | >100% | >100% |
| 7-Aminoclonazepam | High | >100% |
| Lorazepam | <50% | >100% |
| Nordiazepam | High | High |
| Oxazepam | High | >100% |
| Flurazepam | Varies by study | Varies by study |
| Diclazepam | High | High |
| Bentazepam | Limited | Limited |
Data compiled from multiple studies.[8] Cross-reactivity can vary significantly between different immunoassay kits and manufacturers.
Table 2: GC-MS and LC-MS/MS Parameters for Flurazepam and Key Metabolites
| Analyte | Retention Time (min) - GC-MS* | Precursor Ion (m/z) - LC-MS/MS | Product Ion (m/z) - LC-MS/MS |
| Flurazepam | Varies | 388.2 | 317.3, 288.1 |
| N-1-hydroxyethylflurazepam | Varies | 331.1 | 285.1 |
| N-desalkylflurazepam | Varies | 303.1 | 239.1 |
| 3-hydroxy-norflurazepam | Varies | 319.1 | 255.1 |
*Retention times are highly dependent on the specific column and chromatographic conditions used.[7][9][10] LC-MS/MS data is an example and can vary based on instrumentation and source conditions.[11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Benzodiazepine Screening by Immunoassay
-
Sample Collection: Collect a urine specimen in a clean, dry container.[14]
-
Sample Preparation: If the urine specimen contains visible particles, centrifuge, filter, or allow it to settle to obtain a clear sample for testing.[14]
-
Testing:
-
Allow the test device (e.g., cassette, strip) and urine sample to reach room temperature.[14]
-
Apply the urine sample to the designated area of the test device according to the manufacturer's instructions.
-
Read the results at the specified time. A positive result is typically indicated by the absence of a line in the test region, while a negative result shows a line in both the control and test regions.[15]
-
-
Interpretation: A positive result is presumptive and should be confirmed using a more specific method.[16]
Protocol 2: GC-MS Analysis of Benzodiazepines in Urine (General Steps)
-
Hydrolysis: For conjugated benzodiazepines, treat the urine sample with β-glucuronidase to release the free drug.[3]
-
Extraction:
-
Perform solid-phase extraction (SPE) to isolate the benzodiazepines from the urine matrix.[3][9]
-
Condition the SPE column with appropriate solvents.
-
Load the hydrolyzed urine sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the benzodiazepines with a suitable solvent mixture (e.g., ethyl acetate:ammonium hydroxide).[3]
-
-
Derivatization: Evaporate the eluate to dryness and derivatize the residue with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to improve the volatility and chromatographic properties of the analytes.[7][9]
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[17]
-
Monitor characteristic ions for each benzodiazepine and its internal standard.
-
-
Data Analysis: Identify and quantify the benzodiazepines based on their retention times and the abundance of their characteristic ions compared to standards.
Protocol 3: LC-MS/MS Analysis of Benzodiazepines in Urine (General Steps)
-
Sample Preparation:
-
LC Separation:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a reverse-phase column (e.g., C18) for chromatographic separation.[11]
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[11]
-
-
MS/MS Detection:
-
Data Analysis: Identify and quantify the benzodiazepines based on their retention times and the ratio of the precursor to product ions compared to calibrated standards.
Visualizations
Caption: Metabolic pathway of Flurazepam.
Caption: Experimental workflow for benzodiazepine analysis.
Caption: Troubleshooting logic for a positive immunoassay result.
References
- 1. Urine Drug Tests: Ordering and Interpretation | AAFP [aafp.org]
- 2. evokewellnessma.com [evokewellnessma.com]
- 3. nyc.gov [nyc.gov]
- 4. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Benzodiazepines Drug Testing | DNA Legal [dnalegal.com]
- 6. addictioncenter.com [addictioncenter.com]
- 7. Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. sciex.com [sciex.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. drugcheckingbc.ca [drugcheckingbc.ca]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. arch.ies.gov.pl [arch.ies.gov.pl]
- 18. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 19. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polar Benzodiazepine Metabolite Extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of polar benzodiazepine (B76468) metabolites from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of polar benzodiazepine metabolites during Solid-Phase Extraction (SPE)?
Low recovery is often a multifaceted issue, but the most common culprits are suboptimal sample pH, an inappropriate choice of wash solvent, or an incorrect sorbent selection. Polar metabolites require careful balancing of conditions to ensure they are retained on the sorbent during loading and washing but are fully released during elution. An overly strong wash solvent can prematurely elute polar analytes, while an elution solvent that is too weak will result in incomplete recovery.[1][2]
Q2: How do I choose the correct SPE sorbent for polar metabolites?
The choice of sorbent depends on the specific properties of the metabolites.
-
Polymeric Reversed-Phase (e.g., Oasis HLB): These are often a good starting point as they offer high capacity and stability across a wide pH range. They are effective at retaining a broad range of compounds, including polar metabolites.[3]
-
Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Plexa PCX): These are highly effective for polar basic metabolites.[4] They utilize both reversed-phase and ion-exchange mechanisms, allowing for rigorous wash steps that remove more matrix interferences, leading to cleaner extracts and reduced matrix effects.[5][6]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs are an excellent choice. These polymers are synthesized with cavities that are custom-shaped to bind a specific target analyte or structurally similar compounds, resulting in very high recovery and clean extracts.[7][8][9][10]
Q3: How critical is pH adjustment for the extraction of polar benzodiazepine metabolites?
pH is one of the most critical parameters. The pH of the sample will dictate the charge state of the analyte, which in turn affects its retention on the SPE sorbent, especially for ion-exchange phases.[11]
-
For Mixed-Mode Cation Exchange: The sample should be acidified (e.g., with formic or acetic acid) to ensure the basic functional groups on the benzodiazepine metabolites are protonated (positively charged), allowing for strong retention on the cation exchange sorbent.[4][12]
-
General Consideration: While many benzodiazepine extractions are performed at a neutral or slightly basic pH, polar metabolites can be sensitive to pH changes.[13][14] It is crucial to optimize the pH for your specific analytes of interest. Note that enzymatic hydrolysis (e.g., with β-glucuronidase) is typically performed at an acidic pH (around 4-5), after which the sample pH must be adjusted for optimal SPE loading.[4]
Q4: My final extract is "dirty" and showing significant matrix effects in my LC-MS/MS analysis. How can I improve the cleanup?
High matrix effects are caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids). To improve cleanup:
-
Optimize the Wash Step: This is a key step for removing interferences.[15] For reversed-phase sorbents, gradually increase the percentage of organic solvent (e.g., methanol) in your aqueous wash buffer. A wash of 50-60% methanol (B129727) can remove many polar interferences without eluting the target analytes.[16] For mixed-mode sorbents, a multi-step wash using both acidic and organic solvents can yield exceptionally clean extracts.[12]
-
Use a More Selective Sorbent: As mentioned in Q2, mixed-mode or molecularly imprinted polymer sorbents provide superior cleanup compared to standard reversed-phase sorbents, significantly reducing matrix effects.[6]
-
Consider Supported Liquid Extraction (SLE): SLE is an alternative to LLE that avoids emulsion formation and can produce very clean extracts.[13][17][18]
Q5: Are there effective alternatives to traditional Solid-Phase Extraction (SPE)?
Yes, several other techniques can be effective for extracting polar benzodiazepine metabolites:
-
Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on a diatomaceous earth support. A water-immiscible organic solvent is then used to selectively elute the analytes, leaving polar interferences behind. It is faster than LLE and can provide high analyte recoveries.[13][17][19]
-
Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP): This is a rapid form of LLE where the aqueous layer is frozen using liquid nitrogen, allowing the organic solvent containing the analytes to be easily decanted. It uses minimal solvent and can process many samples quickly.[13][20]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of extraction and disperser solvents into the aqueous sample, creating a cloudy solution with a large surface area for rapid analyte transfer. It is very fast and requires very small solvent volumes.[14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Analyte Recovery | 1. Improper Sorbent Conditioning/Equilibration: The sorbent was not properly wetted or prepared for the sample matrix.[2][21] | Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample (e.g., water or buffer). Do not let the sorbent dry out before loading the sample.[22] |
| 2. Analyte Breakthrough during Loading: The flow rate was too high, or the sorbent was overloaded.[1][21] | Decrease the sample loading flow rate (~1 mL/min).[22] Ensure the sample volume and analyte concentration do not exceed the sorbent's capacity. If necessary, increase the sorbent mass.[21] | |
| 3. Analyte Loss during Wash Step: The wash solvent was too strong (too high a percentage of organic solvent), prematurely eluting the polar metabolites.[1][15] | Decrease the elution strength of the wash solvent. Test a range of organic solvent concentrations (e.g., 10% to 60% methanol in water) to find the highest possible strength that removes interferences without eluting the analyte.[15] | |
| 4. Incomplete Elution: The elution solvent was too weak or the volume was insufficient to desorb the analytes from the sorbent.[1][2] | Increase the strength of the elution solvent (e.g., use a higher percentage of a stronger organic solvent like methanol or acetonitrile). For ion-exchange, ensure the pH is adjusted to neutralize the analyte's charge (e.g., using ammoniated methanol for cation exchange). Consider eluting with two smaller aliquots of solvent.[22] | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Pre-treatment: Variations in pH adjustment, hydrolysis time, or dilution. | Standardize all pre-treatment steps. Ensure consistent timing, temperature, and reagent volumes. Use of an internal standard is highly recommended to correct for variability. |
| 2. Variable SPE Technique: Inconsistent flow rates or allowing the sorbent bed to dry out between steps.[22] | Use a vacuum or positive pressure manifold to maintain consistent flow rates. Ensure the sorbent bed remains solvated until the final drying step (if required). Automation can significantly improve reproducibility.[23] | |
| 3. Sorbent Overloading: Exceeding the capacity of the SPE cartridge.[22] | Reduce the sample volume or dilute the sample. Alternatively, use a cartridge with a larger sorbent mass.[22] | |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Cleanup: The wash step is not adequately removing matrix components like phospholipids.[16] | Optimize the wash step by using the strongest possible organic wash that does not elute the analytes.[15] Employ a multi-step wash protocol if using a mixed-mode sorbent.[12] |
| 2. Inappropriate Sorbent: The chosen sorbent has a low selectivity for the analyte and high affinity for matrix components. | Switch to a more selective sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) phase, which provides superior cleanup.[5] | |
| 3. Suboptimal Chromatography: The analytes are co-eluting with interfering compounds during LC-MS analysis. | Modify the LC gradient to better separate the analytes from the region where matrix components typically elute.[12] |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Recovery (%) | Advantages | Disadvantages | Citations |
| Mixed-Mode SPE (MCX) | 76 - 102.5% | Excellent cleanup, reduced matrix effects, high and consistent recoveries. | Requires careful pH control. | [13] |
| Molecularly Imprinted SPE (MISPE) | 87 - 94% | Highly selective, produces very clean extracts, high recovery for target analytes. | Can have lower capacity, may not be suitable for a broad panel of structurally diverse compounds. | [7][8][9][24] |
| Supported Liquid Extraction (SLE) | ~90% | Fast, no emulsion formation, produces clean extracts, easily automated. | May have lower recovery for very polar compounds compared to SPE. | [3][13][19] |
| LLE with Low-Temp Partitioning (LLE-LTP) | 72 - 100% | High-throughput, low solvent consumption, rapid. | Requires liquid nitrogen. | [13][20] |
| Salting-Out LLE (SALLE) | 80 - 100% | Improved recovery over traditional LLE, cost-effective. | Can result in high salt content in the final extract. | [13] |
| QuEChERS | 67% (for Methadone) | Fast, simple, uses minimal solvent. | May require significant optimization for polar analytes and complex matrices like blood.[25] | [25] |
Experimental Protocols
Protocol 1: General Mixed-Mode Cation Exchange SPE (e.g., Plexa PCX)
This protocol is designed for polar basic benzodiazepine metabolites in urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
If required, perform enzymatic hydrolysis by adding β-glucuronidase in an appropriate buffer (e.g., 1 M acetate (B1210297) buffer, pH ~4.0) and incubate at 60°C for 2 hours.[4]
-
Acidify the sample by adding 2% formic acid or 0.1 M HCl to ensure analytes are positively charged.
-
-
SPE Column Conditioning:
-
Condition the Bond Elut Plexa PCX cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analytes with 1-2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a collection tube.[4]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.[18]
-
Protocol 2: Supported Liquid Extraction (SLE)
This protocol is a general procedure for extracting benzodiazepines from whole blood.
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an internal standard.
-
Add 1 mL of 1% aqueous ammonium hydroxide and vortex to mix. This adjusts the pH to keep the analytes in their neutral form.[17]
-
-
Sample Loading:
-
Load a portion (e.g., 750 µL) of the pre-treated sample onto the ISOLUTE® SLE+ 1 mL cartridge.[17]
-
Apply a brief pulse of positive pressure or vacuum to initiate flow.
-
Allow the sample to absorb onto the support for 5 minutes.
-
-
Analyte Extraction (Elution):
-
Apply 2.5 mL of a water-immiscible solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether (MTBE)) and allow it to flow via gravity for 5 minutes, collecting the eluate.[17]
-
Apply a second 2.5 mL aliquot of the extraction solvent and allow it to flow for another 5 minutes, collecting in the same tube.
-
Apply a final pulse of vacuum or pressure to elute any remaining solvent.
-
-
Post-Elution:
-
Evaporate the collected eluate to dryness under nitrogen at approx. 40°C.
-
Reconstitute the residue in the mobile phase for analysis.[17]
-
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting flowchart for low analyte recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. biotage.com [biotage.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. biotage.com [biotage.com]
- 20. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 21. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 22. silicycle.com [silicycle.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Molecularly imprinted solid-phase extraction of diazepam and its metabolites from hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the Modified QuEChERS Method and the Conventional Method of Extraction in Forensic Medicine to Detect Methadone in Post-Mortem Urine by GCMS [apjmt.mums.ac.ir]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Hydroxyethylflurazepam Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug metabolites is critical for pharmacokinetic studies, toxicological assessments, and clinical monitoring. Hydroxyethylflurazepam, a major active metabolite of the benzodiazepine (B76468) flurazepam, requires robust analytical methods for its determination in various biological matrices. This guide provides an objective comparison of two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Method Comparison at a Glance
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability. HPLC is exceptionally well-suited for non-volatile and thermally labile compounds, such as many drug metabolites. In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds. For compounds like this compound, which are not readily volatile, a derivatization step is often necessary for successful GC-MS analysis, adding a layer of complexity to the sample preparation.
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile, polar, and high molecular weight compounds. | Volatile and thermally stable compounds (or those that can be made volatile through derivatization). |
| Sample Preparation | Often simpler, can involve direct injection after dilution or solid-phase extraction (SPE). | Can be more complex, frequently requiring derivatization to increase volatility. |
| Detection | Commonly UV-Vis, Diode Array (DAD), Fluorescence, or Mass Spectrometry (LC-MS). | Mass Spectrometry (MS) is inherent, providing high selectivity and structural information. |
| Analysis Time | Generally shorter run times are possible with modern UHPLC systems. | Can have longer run times, including time for derivatization. |
Performance Characteristics: A Comparative Overview
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes typical validation data for the analysis of benzodiazepines by HPLC and GC-MS. It is important to note that these values are representative and can vary depending on the specific instrumentation, experimental conditions, and matrix.
| Validation Parameter | HPLC/LC-MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 1 - 25 ng/mL |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is suitable for the direct analysis of this compound in biological matrices like plasma or urine.
-
Sample Preparation:
-
To 1 mL of plasma/urine, add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and a low-concentration organic solvent (e.g., 5% methanol).
-
Elute the analyte with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 10 - 50 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol includes a necessary derivatization step to increase the volatility of this compound.
-
Sample Preparation and Derivatization:
-
To 1 mL of plasma/urine, add an internal standard.
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C).
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Cross-Validation Workflow
Method cross-validation is a critical step to ensure that two different analytical methods provide equivalent and reliable results. This is particularly important when switching from one method to another or when comparing data generated from different laboratories. The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, available instrumentation, and the nature of the sample matrix.
-
HPLC , particularly when coupled with mass spectrometry (LC-MS/MS), offers a more direct, sensitive, and high-throughput approach that avoids the need for derivatization. This makes it highly suitable for routine analysis in clinical and research laboratories.
-
GC-MS is a robust and well-established technique that provides excellent separation efficiency and definitive structural confirmation. However, the mandatory derivatization step for non-volatile analytes like this compound adds complexity and time to the sample preparation process.
Ultimately, a thorough cross-validation is essential when transitioning between these methods or comparing data from different sources to ensure the consistency and reliability of the analytical results. This guide provides a framework for researchers and scientists to make informed decisions regarding the most appropriate analytical methodology for their specific needs in the analysis of this compound.
A Comparative Pharmacokinetic Analysis: Hydroxyethylflurazepam vs. Desalkylflurazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two key active metabolites of the hypnotic agent flurazepam: Hydroxyethylflurazepam and desalkylflurazepam. Understanding the distinct pharmacokinetic properties of these metabolites is crucial for a comprehensive assessment of the parent drug's overall pharmacological effect, including its efficacy and potential for adverse effects such as next-day sedation.
Executive Summary
Flurazepam undergoes extensive first-pass metabolism in the gut wall and liver, leading to the formation of several active metabolites.[1] Among these, N-1-hydroxyethylflurazepam and N-1-desalkylflurazepam are the most significant in terms of their plasma concentrations and pharmacological activity. A stark contrast exists in their pharmacokinetic profiles: this compound is a short-acting metabolite that appears and is eliminated rapidly from the plasma. In contrast, desalkylflurazepam is a long-acting metabolite characterized by slow formation, a prolonged half-life, and significant accumulation upon multiple dosing.[2][3] This disparity in their systemic exposure contributes to the complex biphasic pharmacological effect of flurazepam, with this compound likely contributing to sleep induction and desalkylflurazepam responsible for sustained sedative effects and potential carry-over sedation.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and desalkylflurazepam following oral administration of flurazepam. It is important to note that these metabolites are formed in vivo, and therefore, their pharmacokinetic profiles are dependent on the absorption and metabolism of the parent drug, flurazepam.
| Pharmacokinetic Parameter | This compound | Desalkylflurazepam | Reference |
| Time to Peak Plasma Concentration (Tmax) | Rapidly appearing | ~10 hours | [4][5] |
| Peak Plasma Concentration (Cmax) | Not explicitly reported, but concentrations are transient and lower than desalkylflurazepam | ~10-20.4 ng/mL (after a single 15 mg dose of flurazepam) | [5] |
| Elimination Half-Life (t½) | Short, detectable in plasma for up to 8 hours post-dose | 47 - 150 hours | [3][5][6] |
| Volume of Distribution (Vd) | Not Reported | Not Reported | |
| Clearance (CL) | Not Reported | Not Reported | |
| Protein Binding (in humans) | 35.2% (unbound fraction) | 3.5% (unbound fraction) | [4] |
| Accumulation | Minimal to none | Extensive with multiple dosing | [2][7] |
Metabolic Pathway of Flurazepam
The metabolic conversion of flurazepam to its primary active metabolites, this compound and desalkylflurazepam, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of flurazepam to its active metabolites.
Experimental Protocols
The determination of this compound and desalkylflurazepam concentrations in biological matrices is essential for pharmacokinetic studies. The following outlines a typical experimental workflow for such an analysis.
Typical Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a human pharmacokinetic study.
Detailed Methodologies for Key Experiments
1. Sample Collection and Preparation:
-
Blood Collection: Following oral administration of a single dose of flurazepam to healthy human volunteers, venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation at approximately 2000 x g for 15 minutes at 4°C and stored at -20°C or lower until analysis.
-
Sample Extraction: A common technique for extracting this compound and desalkylflurazepam from plasma is solid-phase extraction (SPE). This involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analytes of interest. The analytes are then eluted with an appropriate solvent, and the eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.
2. Analytical Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves the separation of the analytes in a gaseous mobile phase followed by detection based on their mass-to-charge ratio. For the analysis of flurazepam metabolites, derivatization is often required to increase their volatility and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drugs and their metabolites in biological fluids. It involves separating the analytes using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. This method often does not require derivatization and can provide high throughput.
Conclusion
The pharmacokinetic profiles of this compound and desalkylflurazepam are markedly different, with the former being a transient, short-acting metabolite and the latter a persistent, long-acting metabolite. This comparative analysis highlights the importance of characterizing the pharmacokinetics of active metabolites to fully understand the clinical pharmacology of a parent drug. For researchers and drug development professionals, these data are critical for predicting drug efficacy, duration of action, and the potential for accumulation and associated adverse events, thereby guiding rational drug design and dose regimen optimization.
References
- 1. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
Navigating the Maze: A Guide to Inter-laboratory Proficiency in Benzodiazepine Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of benzodiazepine (B76468) analysis is paramount. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to navigate the complexities of inter-laboratory proficiency testing.
The consistent and accurate detection and quantification of benzodiazepines in biological matrices are critical in clinical diagnostics, forensic toxicology, and pharmaceutical research. Inter-laboratory comparison and proficiency testing (PT) programs are essential frameworks for laboratories to evaluate their performance against their peers and ensure the validity of their results. These programs, often administered by accredited organizations, provide a vital external quality assessment tool.
Proficiency testing is a cornerstone of laboratory quality assurance, offering an objective measure of a laboratory's performance and the accuracy of its test results against established criteria.[1] Accreditation bodies, such as those adhering to the ISO/IEC 17043 standard, set the requirements for the competence of proficiency testing providers, ensuring the reliability and integrity of these schemes.[1][2][3]
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques employed for benzodiazepine analysis are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations that laboratories must consider based on their specific needs.
Table 1: Comparison of Immunoassay and LC-MS/MS for Benzodiazepine Analysis
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Principle | Antibody-based detection of a class of drugs or specific metabolites. | Chromatographic separation followed by mass spectrometric detection and quantification of specific parent drugs and metabolites.[4] | Immunoassays are prone to cross-reactivity with other structurally related compounds, potentially leading to false positives. LC-MS/MS offers higher specificity and can distinguish between different benzodiazepines and their metabolites.[4][5] |
| Application | Initial screening for the presence of benzodiazepines.[5][6] | Confirmatory testing and accurate quantification.[5][6] | Immunoassays are suitable for high-throughput screening, while LC-MS/MS is the gold standard for confirmation and detailed analysis.[4] |
| Sensitivity | Generally higher cut-off levels (e.g., 200 ng/mL).[4][7] | Can achieve much lower limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range.[8][9] | Higher cut-offs in immunoassays can lead to false-negative results for certain benzodiazepines or their metabolites present at lower concentrations.[4][5] |
| Specificity | Variable, with potential for cross-reactivity.[5] | High, allowing for the specific identification of individual compounds.[6] | Cross-reactivity in immunoassays can be a significant issue, especially with designer benzodiazepines. |
| Turnaround Time | Rapid, suitable for point-of-care and high-volume screening.[5] | Longer, due to sample preparation and chromatographic run times. | The need for speed versus the need for accuracy and detail will influence the choice of method. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. | Budgetary constraints are a practical consideration for many laboratories. |
Table 2: Performance Characteristics of LC-MS/MS Methods for Benzodiazepine Quantification
This table summarizes typical performance data for LC-MS/MS methods from various studies, highlighting the technique's capabilities.
| Parameter | Reported Values | Biological Matrix | Reference |
| Limit of Detection (LOD) | 0.24 - 19.31 ng/mL | Blood, Urine | [8] |
| Limit of Quantification (LOQ) | 1 - 49 ng/mL | Blood, Urine | [8][10] |
| Recovery | 35 - 113% | Blood, Urine, Surface Water | [8][9][10][11] |
| Precision (%RSD) | < 15% (Intra- and Inter-day) | Blood, Urine, Surface Water | [8][9][11] |
| Linearity (R²) | > 0.99 | Blood, Surface Water | [9][12] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results in benzodiazepine analysis. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a common technique for cleaning up and concentrating benzodiazepines from complex biological matrices like urine.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution.
-
Hydrolysis (Optional but Recommended): For the analysis of glucuronidated metabolites, enzymatic hydrolysis using β-glucuronidase is performed. Add 500 µL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase. Vortex and incubate at 60°C for 1 hour.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the benzodiazepines from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[4]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity.[12] For each analyte, at least two MRM transitions (a quantifier and a qualifier ion) are monitored to ensure accurate identification.[12]
-
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison for proficiency testing of benzodiazepine analysis.
Caption: Workflow of an inter-laboratory proficiency testing program.
Conclusion
Participation in inter-laboratory comparisons and proficiency testing is indispensable for any laboratory conducting benzodiazepine analysis. A thorough understanding of the strengths and weaknesses of different analytical methods, coupled with robust, validated experimental protocols, is essential for achieving accurate and reliable results. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of proficiency testing and to continuously improve the quality and comparability of their analytical data.
References
- 1. abisonline.org [abisonline.org]
- 2. Forensic Proficiency Testing Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 3. pjlabs.com [pjlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Hydroxyethylflurazepam in Whole Blood
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of a novel, rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Hydroxyethylflurazepam, a metabolite of the benzodiazepine (B76468) flurazepam, in whole blood against a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The presented data is synthesized from validated methodologies for the analysis of benzodiazepines in whole blood.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method and a traditional LC-MS/MS method for the analysis of benzodiazepines, including metabolites like this compound, in whole blood.
| Parameter | Novel UPLC-MS/MS Method | Conventional LC-MS/MS Method |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 2 - 10 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% RSD) | <15% | <20% |
| Analysis Run Time | ~4 minutes | 10 - 20 minutes |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction or Solid-Phase Extraction |
Experimental Protocols
Novel UPLC-MS/MS Method
This method prioritizes high throughput and sensitivity, making it ideal for laboratories with large sample volumes.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of whole blood, add an internal standard.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic System: ACQUITY UPLC I-Class system.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Xevo TQ-S micro Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for this compound.
Conventional LC-MS/MS Method
This method is a robust and well-established technique for the analysis of benzodiazepines.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of whole blood, add an internal standard.
-
Add a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).
-
Add 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 3.5 µm, 2.1 x 150 mm).
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and methanol/acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Detection: MRM of characteristic precursor and product ions.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow of the novel method and a comparative overview of the two analytical approaches.
Caption: Experimental workflow for the novel UPLC-MS/MS method.
Caption: Comparison of key features between the two analytical methods.
References
Revolutionizing Benzodiazepine Analysis: A Comparative Guide to Automated Solid Phase Extraction
The landscape of toxicological and clinical analysis is continually evolving, with a growing demand for high-throughput, reliable, and sensitive methods for the detection of benzodiazepines. Automated solid phase extraction (SPE) has emerged as a cornerstone technology, offering significant advantages over traditional manual techniques. This guide provides an in-depth comparison of the performance characteristics of automated SPE for benzodiazepine (B76468) analysis, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Automated SPE streamlines the sample preparation process, a critical and often labor-intensive step in analytical workflows. By automating the conditioning, sample loading, washing, and elution steps, these systems not only increase sample throughput but also enhance reproducibility and reduce the potential for human error and solvent consumption.[1][2] This automation is particularly beneficial for the analysis of benzodiazepines in complex biological matrices such as blood, urine, and plasma.[2][3]
Performance Characteristics: A Quantitative Comparison
The efficacy of an extraction method is primarily evaluated by its recovery, reproducibility (precision), and sensitivity (limits of detection and quantitation). The following table summarizes the performance data from various studies utilizing automated SPE for benzodiazepine analysis.
| Benzodiazepine(s) | Matrix | Automated SPE System/Column | Recovery (%) | Reproducibility (CV% or RSD) | LOD/LOQ | Analytical Method |
| Alprazolam, Clonazepam, Nitrazepam | Serum/Plasma | Automated sample preparer with Bond-Elut C18 SPE columns | 94 - 100% | Intra-assay & Inter-assay: 1.0 - 4.1% | LOD: 5 nmol/L | HPLC-DAD |
| Seven Benzodiazepines (Diazepam, etc.) | Urine/Serum | Automated in-tube SPME with Supelco-Q plot capillary | Not specified (needs improvement for some in serum) | Not specified | LOD: 0.02 - 2 ng/mL | LC-ESI-MS |
| Seven Benzodiazepines and metabolites | Urine | Automated on-line SPE with A2 C4 packed cartridge | Not specified | Intra- & Inter-run: <11% | Not specified (retained or improved vs HPLC method) | SPE-MS/MS |
| Various Benzodiazepines | Human Urine | 96-well plate with water-wettable SPE adsorbents | 76 - 102.5% | Not specified | Not specified | Not specified |
| Diazepam and metabolites | Human Oral Fluid | Online automated SPE | 65.1 - 80.8% | Not specified | Not specified | Not specified |
| Four Benzodiazepines | Spiked Urine | Automated multifiber SPME with C18 thin films | Not specified | Intra-well: 4.5 - 7.3%; Inter-well: 7.0 - 11% | LOD: 0.05 - 0.15 ng/mL; LOQ: 0.2 - 2.0 ng/mL | HPLC-MS/MS |
| 31 Benzodiazepines | Human Plasma | On-line column-switching SPE | 83 - 95% | Not specified | Not specified | Not specified |
LOD: Limit of Detection, LOQ: Limit of Quantitation, CV: Coefficient of Variation, RSD: Relative Standard Deviation, HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection, LC-ESI-MS: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, SPE-MS/MS: Solid Phase Extraction-Tandem Mass Spectrometry.
The data clearly indicates that automated SPE methods can achieve high recovery rates, often exceeding 90%, and excellent reproducibility with CVs frequently below 15%.[4][5] The sensitivity of these methods is suitable for clinical and forensic applications, with detection limits reaching the low ng/mL to nmol/L range.[6][7]
Experimental Workflow and Logical Comparison
The general workflow for automated SPE of benzodiazepines from biological matrices is a multi-step process designed to isolate the analytes of interest from interfering substances.
Caption: General workflow for automated solid phase extraction of benzodiazepines.
When compared to traditional manual methods, such as liquid-liquid extraction (LLE), automated SPE presents a compelling case for adoption in modern analytical laboratories.
Caption: Key differences between automated SPE and manual LLE methods.
Featured Experimental Protocol: Automated SPE of Benzodiazepines from Serum/Plasma
This protocol is a representative example based on methodologies described in the literature for the analysis of alprazolam, clonazepam, and nitrazepam.[4][6][8]
1. Sample Pre-treatment:
-
To 1 mL of serum or plasma, add a suitable internal standard (e.g., flunitrazepam).
-
Add 2 mL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to the sample.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Centrifuge at approximately 3000 rpm for 10 minutes to precipitate proteins.
-
The resulting supernatant is used for the SPE procedure.
2. Automated Solid Phase Extraction:
-
SPE Cartridge: Bond-Elut C18, 100 mg.[4]
-
Conditioning: The SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: The pre-treated sample supernatant is loaded onto the conditioned cartridge at a controlled flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash with a second solution, such as 1 mL of 2% formic acid in water, to remove other impurities.
-
A final wash with a mild organic solvent like methanol may be employed.
-
-
Drying: The cartridge is dried thoroughly under positive pressure or vacuum for 5-10 minutes.
-
Elution: The target benzodiazepines are eluted from the cartridge with 1-2 mL of an appropriate organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[9]
3. Post-Extraction Processing:
-
The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The residue is reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for the analytical instrument.
-
The reconstituted sample is then transferred to an autosampler vial for analysis.
4. Analytical Detection:
-
Instrumentation: HPLC with a diode-array detector (DAD) or a more sensitive LC-MS/MS system.
-
Column: A reversed-phase C18 analytical column is commonly used.[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and a buffer (e.g., dipotassium (B57713) hydrogen phosphate) is typical.[4]
-
Detection: For HPLC-DAD, detection is often set at 240 nm.[6] For LC-MS/MS, specific parent and product ion transitions are monitored for each benzodiazepine.
Conclusion
Automated solid phase extraction offers a robust, reliable, and efficient solution for the analysis of benzodiazepines in complex biological matrices. The performance characteristics, including high recovery and excellent precision, demonstrate its superiority over manual methods.[4][10] While the initial capital investment for automation may be higher, the long-term benefits of increased throughput, reduced labor costs, and improved data quality provide a strong justification for its implementation in research, clinical, and forensic laboratories.[5][10] The continued development of novel SPE sorbents and more sophisticated automation platforms promises further advancements in the field of benzodiazepine analysis.[11]
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. tecan.com [tecan.com]
- 3. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. Automated in-tube solid-phase microextraction coupled with liquid chromatography-electrospray ionization mass spectrometry for the determination of selected benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative in-vitro metabolism of flurazepam across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro metabolism of flurazepam, a benzodiazepine (B76468) hypnotic, across different species. Understanding species-specific metabolic differences is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key metabolic pathways, presents available data, and outlines typical experimental protocols for such comparative studies.
Introduction to Flurazepam Metabolism
Flurazepam undergoes extensive metabolism in the liver, primarily through oxidation and N-dealkylation, leading to the formation of several active and inactive metabolites. The rate and pathway of its metabolism can vary significantly among species, influencing the drug's pharmacokinetic profile and pharmacodynamic effects. The major metabolites of flurazepam in humans are N-desalkylflurazepam (norflurazepam) and hydroxyethylflurazepam.[1][2][3] N-desalkylflurazepam is pharmacologically active and has a notably long half-life of 40-150 hours in humans, leading to its accumulation upon repeated administration.[2][4]
Comparative Metabolic Pathways
The primary metabolic pathways of flurazepam involve N-dealkylation of the ethylamino side chain and hydroxylation. While comprehensive comparative in-vitro studies are limited, existing data suggest significant species differences.
Human: In humans, flurazepam is rapidly metabolized. The main pathways are N-dealkylation to form N-desalkylflurazepam and hydroxylation to form this compound.[1][2][3]
Rat: Studies in rats indicate a difference in the pharmacokinetic profile of N-desalkylflurazepam compared to humans, suggesting variations in its formation and/or elimination. This metabolite has a much shorter half-life in rats.
Mouse: Following administration of flurazepam to mice, N-desalkylflurazepam is a prominent metabolite found in both plasma and brain tissue.[1]
A simplified diagram of the primary metabolic pathways of flurazepam is presented below.
Comparative Data Summary
Due to the scarcity of direct comparative in-vitro kinetic studies, the following table summarizes qualitative and pharmacokinetic data that infer metabolic differences across species.
| Parameter | Human | Rat | Mouse | Dog |
| Major Metabolites Identified | N-Desalkylflurazepam, this compound | N-Desalkylflurazepam | N-Desalkylflurazepam, this compound | Data not available |
| Half-life of N-Desalkylflurazepam | 40 - 150 hours (long)[2][4] | Short | Data not available | Data not available |
| Primary Metabolic Reactions | N-Dealkylation, Hydroxylation | N-Dealkylation, Hydroxylation | N-Dealkylation, Hydroxylation | Data not available |
Experimental Protocols
Standard in-vitro methods using liver subcellular fractions are employed to assess the metabolic stability and profile of drug candidates. Below is a generalized protocol for a comparative study of flurazepam metabolism.
Preparation of Liver Subcellular Fractions
Liver microsomes and S9 fractions are the most commonly used systems for in-vitro metabolism studies.[5] Microsomes are enriched with Phase I enzymes (e.g., Cytochrome P450s), while the S9 fraction contains both microsomal and cytosolic (Phase II) enzymes.[6][7]
Incubation Procedure
A typical incubation mixture includes:
-
Liver microsomes or S9 fraction: from different species (e.g., human, rat, mouse, dog) at a specific protein concentration (e.g., 0.5-1 mg/mL).[8]
-
Flurazepam: at a predetermined concentration (e.g., 1-10 µM).[9]
-
Cofactors: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential for CYP450 activity.[6] For studies involving Phase II metabolism with S9 fractions, cofactors such as UDPGA (for glucuronidation) may be included.[7]
-
Buffer: A phosphate (B84403) buffer (e.g., pH 7.4) to maintain physiological conditions.[10]
The reaction is initiated by adding the cofactor and incubated at 37°C for a specific duration (e.g., 0-60 minutes).[6][11] Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent like acetonitrile (B52724) or methanol.
Sample Analysis
The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent drug and its metabolites.[3]
Data Analysis
The disappearance of the parent compound over time is used to calculate metabolic stability parameters such as:
-
Half-life (t½): The time required for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug.
The formation of metabolites is monitored to understand the metabolic pathways and their relative importance in each species.
The following diagram illustrates a typical experimental workflow for a comparative in-vitro metabolism study.
Conclusion
The in-vitro metabolism of flurazepam exhibits notable species differences, particularly in the pharmacokinetic profile of its major active metabolite, N-desalkylflurazepam. While comprehensive quantitative comparative data remains limited, the available information underscores the importance of conducting species-specific metabolism studies during drug development. The provided experimental framework offers a basis for designing and executing such studies to better predict human metabolic profiles and ensure the safe and effective development of new chemical entities.
References
- 1. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oyc.co.jp [oyc.co.jp]
- 7. enamine.net [enamine.net]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
Distinguishing Therapeutic Use from Misuse of Flurazepam: A Guide to Metabolite Ratio Analysis
For Researchers, Scientists, and Drug Development Professionals
Flurazepam, a long-acting benzodiazepine (B76468) prescribed for insomnia, presents a challenge in clinical and forensic toxicology in distinguishing between therapeutic administration and misuse or overdose. Analysis of its metabolic profile, specifically the ratio of its major metabolites, offers a promising avenue for interpretation. This guide provides a comparative framework for utilizing the urinary concentrations of N-desalkylflurazepam and N-1-hydroxyethylflurazepam to infer the pattern of flurazepam ingestion.
Understanding Flurazepam Metabolism and Pharmacokinetics
Flurazepam undergoes extensive and rapid metabolism in the body. The parent drug itself has a short half-life of approximately 2.3 hours.[1] Its primary clinical and toxicological significance lies in its active metabolites. The two most important metabolites for interpretive purposes are:
-
N-1-Hydroxyethylflurazepam: This is a short-acting, major urinary metabolite.[1] It is rapidly formed and typically detectable in urine for only up to 24 hours after a single therapeutic dose.[1]
-
N-desalkylflurazepam (Norflurazepam): This is a long-acting, pharmacologically active metabolite. It has a very long half-life, ranging from 47 to 100 hours, leading to significant accumulation in the body with chronic use.[1][2][3] Steady-state concentrations of N-desalkylflurazepam are typically reached after 7 to 10 days of consistent therapeutic dosing.[1]
The contrasting pharmacokinetic profiles of these two metabolites form the basis for distinguishing between different patterns of flurazepam use.
Interpreting Metabolite Ratios: A Logical Framework
While no universally established cutoff values for the ratio of N-desalkylflurazepam to N-1-hydroxyethylflurazepam exist to definitively classify flurazepam use, a logical framework based on their pharmacokinetics can guide interpretation. The relative abundance of these metabolites in a urine sample can provide strong indicators of the recency and chronicity of use.
Key Interpretive Principles:
-
Acute Use/Overdose: Following a single, large ingestion of flurazepam, as in an overdose scenario, a urine sample collected within the first 24 hours would be expected to show a relatively high concentration of the short-lived metabolite, N-1-hydroxyethylflurazepam, in relation to the long-lived metabolite, N-desalkylflurazepam. The parent drug, flurazepam, may also be detectable in cases of massive overdose.
-
Chronic Therapeutic Use: In a patient adhering to a prescribed daily regimen of flurazepam, the long half-life of N-desalkylflurazepam leads to its significant accumulation. In contrast, N-1-hydroxyethylflurazepam is rapidly cleared. Consequently, a urine sample from a chronic user will exhibit a high concentration of N-desalkylflurazepam and a comparatively low, or even undetectable, concentration of N-1-hydroxyethylflurazepam, especially if the sample is not collected shortly after the last dose.
-
Recent Use on Top of Chronic Use: If an individual on chronic flurazepam therapy takes an additional dose shortly before sample collection, both metabolites may be present in significant concentrations. However, the ratio would still likely show a predominance of N-desalkylflurazepam due to its accumulation.
Quantitative Data from Case Reports
The following tables summarize quantitative data from published case reports, providing context for therapeutic and toxic concentrations of flurazepam and its metabolites. It is crucial to note that post-mortem concentrations can be influenced by various factors and may not directly correlate with ante-mortem blood levels.
Table 1: Flurazepam and Metabolite Concentrations in a Fatal Monointoxication Case (Blood)
| Analyte | Concentration (mg/L) |
| Flurazepam | 0.51 |
| N-1-desalkylflurazepam | 0.14 |
| N-1-hydroxyethylflurazepam | 9.0 |
Data from a case report on a fatal monointoxication by flurazepam.[4] These levels were reported to be 20-50 times higher than therapeutic levels.
Table 2: Flurazepam and N-desalkylflurazepam Concentrations in a Fatal Overdose Case (Post-mortem Tissues)
| Specimen | Flurazepam Concentration | N-desalkylflurazepam Concentration |
| Femoral Blood | 5.5 mg/L | 0.73 mg/L |
| Liver | 130 mg/kg | 3.2 mg/kg |
| Bile | 33 mg/L | 19 mg/L |
| Vitreous Humor | 1.3 mg/L | 0.04 mg/L |
| Urine | 3.3 mg/L | Not Detected |
Data from a case report of a fatality due to flurazepam overdose.
Experimental Protocols
Accurate quantification of flurazepam and its metabolites is essential for the application of metabolite ratio analysis. The following outlines a typical analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Sample Preparation: Enzymatic Hydrolysis of Urine Samples
Since benzodiazepines are often excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to cleave the glucuronide group and allow for the analysis of the free drug/metabolite.
-
Pipette 1 mL of urine into a labeled glass tube.
-
Add an appropriate internal standard solution.
-
Adjust the pH of the urine sample to 4.5 using a buffer solution.
-
Add 5000 units of β-glucuronidase from Helix pomatia.[5]
-
Incubate the mixture at 56°C for 2 hours.[5]
-
Cool the sample to room temperature.
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for the accurate and precise quantification of flurazepam, N-desalkylflurazepam, and N-1-hydroxyethylflurazepam.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reverse-phase column suitable for the separation of benzodiazepines.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the target analytes and their internal standards. Specific precursor and product ion transitions for each analyte should be optimized.
-
Quantification: A multi-point calibration curve prepared in a blank matrix (e.g., drug-free urine) is used to quantify the concentrations of the analytes in the unknown samples.
Visualizing Metabolic Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of flurazepam and a typical workflow for its analysis.
Caption: Metabolic pathway of flurazepam.
Caption: Analytical workflow for flurazepam metabolite analysis.
Conclusion
The analysis of the urinary ratio of N-desalkylflurazepam to N-1-hydroxyethylflurazepam provides a valuable tool for distinguishing between therapeutic use and potential misuse of flurazepam. While definitive cutoffs are not yet established, a thorough understanding of the pharmacokinetic profiles of these metabolites allows for a logical and scientifically sound interpretation of analytical results. Chronic therapeutic use is characterized by a high abundance of the long-acting N-desalkylflurazepam, whereas acute ingestion or overdose will present with a more significant presence of the short-acting N-1-hydroxyethylflurazepam. The application of validated and robust analytical methods, such as LC-MS/MS, is paramount for obtaining the accurate quantitative data necessary for this interpretive approach. Further research is warranted to establish and validate specific metabolite ratio thresholds to enhance the utility of this method in clinical and forensic settings.
References
- 1. Flurazepam Hydrochloride Capsules, USP [dailymed.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. [A fatal monointoxication by flurazepam (Dalmadorm). Problems of the toxicological interpretation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Residual Effects of Nitrazepam and Flurazepam on Human Performance
A comprehensive review of key experimental data for researchers and drug development professionals.
The selection of a hypnotic agent in clinical practice requires a careful balance between therapeutic efficacy and the potential for residual effects that can impair human performance on the day following administration. This guide provides a detailed comparison of two commonly prescribed benzodiazepine (B76468) hypnotics, nitrazepam and flurazepam, with a focus on their residual effects on psychomotor and cognitive functions. By presenting quantitative data from key comparative studies, this document aims to equip researchers, scientists, and drug development professionals with the evidence needed to make informed decisions.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from comparative studies investigating the residual effects of nitrazepam and flurazepam on human performance.
Table 1: Residual Effects on Adaptive Tracking and Reaction Time (Borland and Nicholson, 1975) [1]
| Performance Metric | Drug and Dosage | 10 hours post-ingestion | 13 hours post-ingestion | 16 hours post-ingestion | 19 hours post-ingestion | 34 hours post-ingestion |
| Adaptive Tracking | Nitrazepam (10 mg) | Impaired | Impaired | Impaired | Impaired | No significant effect |
| Flurazepam HCl (30 mg) | Impaired | Impaired | Impaired | No significant effect | No significant effect | |
| Reaction Time | Nitrazepam (10 mg) | Increased | Increased | Increased | Increased | Increased |
| Flurazepam HCl (30 mg) | Increased | Increased | Increased | No significant effect | No significant effect |
Note: "Impaired" and "Increased" indicate a statistically significant negative effect on performance compared to placebo.
Table 2: Residual Effects on Mental Arithmetic (Hindmarch, 1977) [2]
| Performance Metric | Drug and Dosage | Morning following 4 nights of administration |
| Serial Subtraction of Sevens (Number of correct subtractions) | Nitrazepam (5 mg) | Significantly impaired compared to placebo |
| Flurazepam (15 mg) | Significantly impaired compared to placebo |
Note: This study highlighted a subjective "hangover" effect for both drugs, which correlated with the objective impairment in mental arithmetic.[2]
Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for the interpretation of their findings.
Borland and Nicholson (1975): Single Dose Comparison[1]
-
Study Design: A double-blind, placebo-controlled crossover study.
-
Participants: Healthy male volunteers.
-
Treatments: Single oral doses of nitrazepam (10 mg), flurazepam hydrochloride (30 mg), pentobarbitone sodium (200 mg), and a placebo were administered at bedtime.
-
Performance Testing:
-
Adaptive Tracking: This test measures visuo-motor coordination. Participants were required to keep a cursor within a randomly moving circle on a screen. The difficulty of the task adapted to the user's performance, providing a sensitive measure of impairment.[3]
-
Reaction Time: This test assessed the time taken to respond to a visual stimulus.
-
-
Testing Schedule: Performance was measured at 10, 13, 16, 19, and 34 hours after drug ingestion to evaluate the time course of residual effects.
Hindmarch (1977): Repeated Dose Comparison[2]
-
Study Design: A double-blind, placebo-controlled study with repeated doses.
-
Participants: Thirty healthy volunteers.
-
Treatments: Participants received nightly oral doses of either nitrazepam (5 mg), flurazepam (15 mg), flunitrazepam (1 mg), or a placebo for four consecutive nights.
-
Performance Testing:
-
Serial Subtraction of Sevens: This cognitive test requires participants to repeatedly subtract seven from one hundred. It is a measure of concentration and working memory. The number of correct subtractions within a set time was recorded.
-
-
Testing Schedule: Psychomotor performance was assessed on the morning following the fourth night of medication to determine the cumulative residual effects. Subjective assessments of sleep and "hangover" effects were also collected.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
This diagram illustrates how nitrazepam and flurazepam, as benzodiazepines, enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an inhibitory effect on neurons.[4][5][6][7][8]
This diagram outlines the single-dose, crossover design used to assess the time-dependent residual effects of nitrazepam and flurazepam.
This diagram depicts the repeated-dose design used to evaluate the cumulative residual effects of nitrazepam and flurazepam on cognitive performance.
Conclusion
The experimental evidence from these key studies indicates that both nitrazepam and flurazepam can produce significant residual effects on human performance the day after administration. Nitrazepam appears to have more prolonged effects, with impairments in reaction time persisting up to 34 hours post-ingestion in the Borland and Nicholson study.[1] Flurazepam's effects, while still significant, appeared to dissipate more quickly in that same study.[1] The study by Hindmarch further confirms that even with repeated lower doses, both drugs can impair cognitive performance, specifically mental arithmetic, on the following morning.[2]
These findings underscore the importance of considering the pharmacokinetic and pharmacodynamic profiles of benzodiazepine hypnotics when selecting an appropriate treatment, especially for individuals who need to perform skilled tasks. The longer half-lives of nitrazepam and the active metabolites of flurazepam are likely contributors to these observed residual effects. For researchers and drug development professionals, these studies provide a valuable framework for designing future investigations into the cognitive and psychomotor safety of hypnotic agents.
References
- 1. Comparison of the residual effects of two benzodiazepines (nitrazepam and flurazepam hydrochloride) and pentobarbitone sodium on human performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A repeated dose comparison of three benzodiazepine derivative (nitrazepam, flurazepam and flunitrazepam) on subjective appraisals of sleep and measures of psychomotor performance the morning following night-time medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptive Tracking - Cognition Lab [cognitionlab.com]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Hydroxyethylflurazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Hydroxyethylflurazepam, a metabolite of the benzodiazepine (B76468) flurazepam, requires careful handling and disposal due to its potential classification as a controlled substance and hazardous waste.[1][2][3] This guide provides essential information and a procedural framework for the safe and compliant disposal of this compound.
Understanding the Regulatory Landscape
The disposal of this compound falls under a complex web of regulations enforced by various agencies, including the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As a benzodiazepine metabolite, it is crucial to treat this compound as a potentially controlled substance.[4] The primary federal law governing hazardous waste disposal is the Resource Conservation and Recovery Act (RCRA).[5] However, state and local regulations may impose additional, more stringent requirements.[4][6] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal vendor is paramount.
Disposal Procedures: A Step-by-Step Approach
Given the absence of specific disposal protocols for this compound in publicly available literature, a conservative approach based on general best practices for hazardous and controlled pharmaceutical waste is recommended.
Step 1: Classification and Waste Identification
The first crucial step is to determine the appropriate waste classification for this compound. This involves assessing whether it is considered a controlled substance and a hazardous waste according to federal, state, and local regulations.
Step 2: Segregation and Labeling
Properly segregate waste containing this compound from other laboratory waste streams. Use designated, leak-proof, and clearly labeled containers. The label should include the chemical name, concentration, and appropriate hazard warnings.
Step 3: Secure Storage
Store the segregated waste in a secure, designated area with restricted access to prevent unauthorized handling or diversion.
Step 4: Professional Disposal
Engage a licensed hazardous waste disposal company with experience in handling pharmaceutical and controlled substance waste. This is the most critical step to ensure compliance and safety. The disposal vendor will be responsible for the ultimate destruction of the waste, typically through incineration or chemical deactivation, in accordance with all applicable regulations.[4]
Step 5: Documentation
Maintain meticulous records of all disposal activities, including the date, quantity of waste, and the name of the disposal vendor. This documentation is essential for regulatory compliance and audits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound, nor are there established experimental protocols for its deactivation in a standard laboratory setting. The disposal of this compound should be managed as a bulk chemical waste, with concentrations and quantities documented for the hazardous waste manifest provided by the disposal vendor.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and a certified hazardous waste disposal professional to ensure full compliance with all applicable federal, state, and local regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for N1-(2-Hydroxyethyl)flurazepam (HMDB0060853) [hmdb.ca]
- 3. This compound | C21H23ClFN3O2 | CID 128762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. actenviro.com [actenviro.com]
- 5. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Hydroxyethylflurazepam
Disclaimer: A specific Safety Data Sheet (SDS) for Hydroxyethylflurazepam was not located in the available resources. The following guidance is based on general best practices for handling potentially hazardous research chemicals and controlled substances, drawing from established safety protocols for similar compounds. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a metabolite of flurazepam, a benzodiazepine (B76468) classified as a DEA Schedule IV controlled substance.[1] As such, it should be handled with care to minimize exposure. The following provides essential safety and logistical information for laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between researchers and potential chemical exposure.[2] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves tested for use with chemicals. Change gloves every 30-60 minutes or immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][5] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety glasses or goggles when there is a risk of splashes or sprays.[5] |
| Respiratory | Respirator | An N95 or higher-rated respirator should be used when handling the solid compound outside of a containment device to prevent inhalation of dust.[5] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to ensure safety and compliance.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Review all available safety information and establish a designated area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a spill kit and ensure it is readily accessible.[4]
-
-
Working with the Solid Compound:
-
All weighing and manipulation of the solid (neat) material should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Use a plastic-backed absorbent pad to line the work surface.[6]
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[6]
-
-
Post-Handling:
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[7]
-
Solid Waste: All contaminated disposable items, including gloves, gowns, absorbent pads, and weighing papers, should be collected in a clearly labeled hazardous waste container.[6]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container labeled for hazardous drug waste.[6]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Vials: Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid waste container.
Visualizing the Safety Workflow
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epcc.edu [epcc.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
